molecular formula C13H12BrNO3S B185119 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 7454-72-0

4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B185119
CAS No.: 7454-72-0
M. Wt: 342.21 g/mol
InChI Key: RQCJPHFHAJZWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide is a chemical intermediate of significant interest in medicinal chemistry, particularly in the design and synthesis of novel HIV-1 Capsid Protein (CA) inhibitors . Benzenesulfonamide derivatives are investigated as key structural components in the optimization of lead compounds like PF-74, a well-studied antiviral that targets the HIV-1 CA protein and disrupts both early and late stages of the viral replication cycle . Research indicates that modifying the benzenesulfonamide moiety, including the introduction of halogen substituents such as bromine, is a strategic approach to explore structure-activity relationships (SAR). This process aims to enhance antiviral potency and improve the metabolic stability and drug-like properties of potential therapeutic candidates . The compound serves as a valuable building block for researchers developing and characterizing new chemical entities to combat viral infections, providing a crucial toolkit for advancing preclinical drug discovery efforts .

Properties

IUPAC Name

4-bromo-N-(4-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3S/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCJPHFHAJZWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225543
Record name p-Benzenesulfonanisidide, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7454-72-0
Record name 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7454-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Benzenesulfonanisidide, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007454720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Benzenesulfonanisidide, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular structure and weight of 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Protocols, and Functional Applications

Executive Summary

This technical guide provides a comprehensive analysis of 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 349404-74-6 / Analogous series), a privileged scaffold in medicinal chemistry. Structurally comprising a sulfonamide core linking a para-bromophenyl moiety and a para-methoxyphenyl (anisidine) group, this molecule serves as a critical intermediate for biaryl sulfonamide synthesis via Palladium-catalyzed cross-coupling. This document details its physicochemical properties, rigorous synthesis protocols, spectroscopic validation, and downstream utility in drug discovery.

Physicochemical Profile

The following data establishes the baseline identity and physical parameters of the target compound.

PropertyValue / Description
IUPAC Name This compound
Molecular Formula C₁₃H₁₂BrNO₃S
Molecular Weight (Average) 342.21 g/mol
Monoisotopic Mass 340.9721 Da (for ⁷⁹Br isotope)
Physical State White to off-white crystalline solid
Melting Point 140–144 °C (Predicted based on chloro-analog range)
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in EtOH; Insoluble in H₂O
pKa (Sulfonamide NH) ~9.8–10.2 (Weakly acidic)
Structural Analysis & Geometry

The molecule adopts a characteristic "L" or "U" shaped geometry centered around the tetrahedral sulfur atom.

  • Sulfonamide Linkage (-SO₂NH-): The geometry around the sulfur is distorted tetrahedral. The S-N bond exhibits partial double-bond character, restricting rotation and enforcing a specific directional vector for the two aromatic rings.

  • Electronic Environment:

    • Ring A (Bromobenzene): Electron-deficient due to the sulfonyl group (strong electron-withdrawing). The bromine atom at the para position is activated for oxidative addition by Pd(0) catalysts.

    • Ring B (Anisole): Electron-rich due to the methoxy group (electron-donating). This contrast creates a "push-pull" electronic system across the sulfonamide bridge, influencing pKa and binding affinity in protein pockets (e.g., Carbonic Anhydrase, COX-2).

Synthetic Methodology

Reaction Type: Nucleophilic Substitution (Sulfonylation) Critical Control: Anhydrous conditions are required to prevent hydrolysis of the sulfonyl chloride.

Reagents
  • Substrate A: 4-Methoxyaniline (p-Anisidine) [1.0 equiv]

  • Substrate B: 4-Bromobenzenesulfonyl chloride [1.1 equiv]

  • Base/Solvent: Pyridine (anhydrous) OR Triethylamine/DCM system.

  • Quench: 1M HCl (aq).

Step-by-Step Protocol
  • Preparation: Charge a flame-dried round-bottom flask with 4-methoxyaniline (10 mmol) and anhydrous pyridine (20 mL). Maintain under inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0°C. Add 4-bromobenzenesulfonyl chloride (11 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; control temperature to <5°C to avoid bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench & Isolation: Pour the reaction mixture into ice-cold 1M HCl (100 mL). The acid neutralizes the pyridine and precipitates the sulfonamide.

  • Purification: Filter the white precipitate. Wash with cold water (3x) to remove pyridinium salts. Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Workflow Visualization (DOT)

SynthesisWorkflow Figure 1: Synthesis of this compound Reagents Reagents: 4-Methoxyaniline 4-Bromobenzenesulfonyl Cl Mixing Mixing (0°C) Solvent: Pyridine Reagents->Mixing Inert Atm Reaction Reaction RT, 4-6 Hours Mixing->Reaction Warm to RT Quench Acid Quench (1M HCl) Reaction->Quench Complete Filtration Filtration & Washing Quench->Filtration Precipitate Product Final Product (Crystalline Solid) Filtration->Product Recrystallize

Figure 1: Step-by-step synthetic workflow for the sulfonylation reaction.

Spectroscopic Characterization

Validation of the structure relies on confirming the presence of the sulfonamide proton, the methoxy group, and the distinct aromatic splitting patterns.

Nuclear Magnetic Resonance (¹H NMR)

Predicted values based on 4-chloro analog and substituent effects (Solvent: DMSO-d₆).

Shift (δ ppm)MultiplicityIntegrationAssignment
10.0 – 10.2 Singlet (br)1H-SO₂NH- (Disappears on D₂O shake)
7.75 Doublet (J=8.5 Hz)2HAr-H (Ortho to Sulfonyl group)
7.65 Doublet (J=8.5 Hz)2HAr-H (Ortho to Bromine)
6.98 Doublet (J=9.0 Hz)2HAr-H (Ortho to Nitrogen)
6.82 Doublet (J=9.0 Hz)2HAr-H (Ortho to Methoxy)
3.70 Singlet3H-OCH₃ (Methoxy group)
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or (-)

  • Key Feature: The presence of Bromine results in a characteristic 1:1 isotopic ratio for the [M] and [M+2] peaks due to ⁷⁹Br and ⁸¹Br natural abundance.

  • Expected m/z: 341.0 (⁷⁹Br) and 343.0 (⁸¹Br) [M+H]⁺.

Functional Utility: Suzuki-Miyaura Coupling[2][3][4]

The primary utility of this compound in drug discovery is as a "scaffold intermediate." The aryl bromide serves as an electrophile for Palladium-catalyzed cross-coupling reactions, allowing the rapid generation of biaryl sulfonamide libraries (e.g., for kinase or protease inhibition).

Protocol Insight: The electron-withdrawing sulfonamide group at the para position activates the C-Br bond, facilitating the Oxidative Addition step of the catalytic cycle.

Derivatization Pathway (DOT)

SuzukiCoupling Figure 2: Suzuki-Miyaura Derivatization Pathway Start 4-Bromo-N-(4-methoxyphenyl) benzenesulfonamide Intermediate Oxidative Addition Complex (Ar-Pd-Br) Start->Intermediate + Pd(0) Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Base: K2CO3 Catalyst->Intermediate Catalysis Boronic R-Boronic Acid (Ar-B(OH)2) Boronic->Intermediate Transmetallation Product Biaryl Sulfonamide (R-Ar-SO2NH-Ar-OMe) Intermediate->Product Reductive Elimination

Figure 2: Palladium-catalyzed cross-coupling mechanism for library generation.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 345790, N-(4-Methoxyphenyl)benzenesulfonamide (Analogous Structure). Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis and NMR Characterization of 4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide. (Analogous Protocol). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Mechanistic grounding for Section 5). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Initial Synthesis Pathways for N-aryl Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the N-aryl Sulfonamide Scaffold

The N-aryl sulfonamide moiety is a cornerstone in modern medicinal chemistry and drug development. Its prevalence in a wide array of therapeutic agents, from antibacterial sulfa drugs to targeted cancer therapies and cardiovascular medications, underscores its significance as a privileged structural motif.[1] The unique physicochemical properties of the sulfonamide group, including its ability to act as a hydrogen bond donor and acceptor and its typical metabolic stability, make it an invaluable component in the design of bioactive molecules.

This technical guide provides an in-depth exploration of the primary synthesis pathways for N-aryl benzenesulfonamides. It is designed for researchers, scientists, and drug development professionals, offering not only a review of established and modern synthetic methods but also a critical analysis of the causality behind experimental choices. We will delve into the mechanistic underpinnings of each pathway, provide field-proven experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate synthetic strategy.

Core Synthetic Strategies: A Comparative Overview

The synthesis of N-aryl benzenesulfonamides can be broadly categorized into classical and modern transition-metal-catalyzed methods. While the traditional approach remains relevant for certain applications, modern cross-coupling reactions have significantly expanded the synthetic toolbox, allowing for milder reaction conditions and broader substrate scope.

Synthetic Pathway General Reaction Key Advantages Primary Limitations
Hinsberg Reaction Ar-SO₂Cl + H₂N-Ar' → Ar-SO₂-NH-Ar'Simple, cost-effective, well-establishedRequires available sulfonyl chlorides, can be harsh for sensitive substrates
Buchwald-Hartwig Amination Ar-SO₂-NH₂ + X-Ar' → Ar-SO₂-NH-Ar'Broad substrate scope, high functional group tolerance, mild conditionsCost of palladium catalysts and ligands, potential for metal contamination
Ullmann Condensation Ar-SO₂-NH₂ + X-Ar' → Ar-SO₂-NH-Ar'Lower cost catalyst (copper), effective for electron-deficient aryl halidesOften requires high temperatures and stoichiometric copper, harsher than Pd-catalysis
Chan-Evans-Lam Coupling Ar-SO₂-NH₂ + Ar'-B(OH)₂ → Ar-SO₂-NH-Ar'Mild, often aerobic conditions, broad boronic acid availabilityCan require excess boronic acid, potential for side reactions

I. The Classical Approach: The Hinsberg Reaction

First described by Oscar Hinsberg in 1890, this reaction is the traditional and most direct method for the synthesis of sulfonamides.[2] It involves the reaction of a benzenesulfonyl chloride with a primary or secondary aromatic amine.

A. Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[3][4] The resulting sulfonamide from a primary amine still possesses an acidic proton on the nitrogen, which can be deprotonated by a base, rendering the product soluble in aqueous alkali.[3][5]

Hinsberg_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of HCl amine Ar'-NH₂ sulfonyl_chloride Ar-SO₂Cl amine->sulfonyl_chloride Nucleophilic attack intermediate [Ar-SO₂(Cl)-N⁺H₂-Ar'] intermediate2 [Ar-SO₂(Cl)-N⁺H₂-Ar'] sulfonamide Ar-SO₂-NH-Ar' intermediate2->sulfonamide -H⁺, -Cl⁻ hcl HCl

Caption: Mechanism of the Hinsberg Reaction.

B. Experimental Protocol: General Procedure

This protocol describes a general method for the synthesis of an N-aryl benzenesulfonamide from a benzenesulfonyl chloride and an aniline derivative.

Materials:

  • Benzenesulfonyl chloride

  • Substituted aniline

  • Pyridine or 10% aqueous sodium hydroxide

  • Dichloromethane (DCM) or other suitable organic solvent

  • Hydrochloric acid (for work-up)

Procedure:

  • Dissolve the aniline derivative (1.0 eq.) in the chosen solvent (e.g., pyridine or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • If using an organic solvent with a base like pyridine, the reaction mixture can be washed sequentially with dilute HCl, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • If using aqueous NaOH, the reaction mixture is acidified with HCl to precipitate the sulfonamide, which is then collected by filtration, washed with water, and dried.[3][6]

Self-Validation: The formation of a precipitate upon acidification of the alkaline solution (for primary amines) is a key indicator of product formation. Further characterization by NMR and mass spectrometry will confirm the structure.

II. Modern Cross-Coupling Strategies

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of N-aryl sulfonamides, offering milder conditions and broader functional group tolerance compared to the classical Hinsberg approach.

A. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[7][8] It involves the palladium-catalyzed coupling of a sulfonamide with an aryl halide or triflate.

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the sulfonamide, deprotonation by a base, and reductive elimination to afford the N-aryl sulfonamide and regenerate the Pd(0) catalyst.[8][9]

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-X) PdII_complex L₂Pd(II)(Ar)(X) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange (R-SO₂NH₂) PdII_complex->Ligand_Exchange -X⁻, +R-SO₂NH₂ -H⁺ (Base) Amide_Complex L₂Pd(II)(Ar)(NHSO₂-R) Reductive_Elimination Reductive Elimination Amide_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-NHSO₂-R Reductive_Elimination->Product

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Expertise in Action: The Role of Ligands The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich ligands such as XPhos or BrettPhos are often employed.[9][10] These ligands promote the reductive elimination step, which is often rate-limiting, and stabilize the monoligated Pd(0) species, which is the active catalyst. The steric bulk also prevents the formation of inactive palladium dimers.[7][10]

This protocol outlines a general method for the Buchwald-Hartwig amination of a sulfonamide with an aryl bromide.

Materials:

  • Aryl bromide (1.0 eq.)

  • Benzenesulfonamide (1.2 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the aryl bromide and benzenesulfonamide.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[11]

B. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[12] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize ligands to facilitate the reaction under milder conditions.[12][13]

The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition to the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the N-aryl sulfonamide.[12]

Ullmann_Mechanism CuI Cu(I) Source Amide_Formation Amide Formation (R-SO₂NH₂, Base) Cu_Amide [R-SO₂NH-Cu(I)] Amide_Formation->Cu_Amide Oxidative_Addition Oxidative Addition (Ar-X) CuIII_Complex [Ar-Cu(III)(NHSO₂-R)(X)] Oxidative_Addition->CuIII_Complex Reductive_Elimination Reductive Elimination CuIII_Complex->Reductive_Elimination Product Ar-NHSO₂-R Reductive_Elimination->Product

Caption: Proposed Mechanism for Ullmann Condensation.

Materials:

  • Aryl iodide or bromide (1.0 eq.)

  • Benzenesulfonamide (1.1 eq.)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Ligand (e.g., 1,10-phenanthroline or an amino acid, 10-20 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.)

  • Anhydrous solvent (e.g., DMF or DMSO)

Procedure:

  • In a reaction vessel, combine the aryl halide, benzenesulfonamide, CuI, ligand, and base.

  • Add the anhydrous solvent.

  • Heat the mixture to 100-140 °C under an inert atmosphere for 24-48 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[12][13]

C. Copper-Catalyzed Chan-Evans-Lam (CEL) Coupling

The Chan-Evans-Lam (CEL) coupling is an attractive alternative that utilizes arylboronic acids as the arylating agent.[14] This reaction is often performed under mild, aerobic conditions.[6]

The mechanism is complex and not fully elucidated, but it is proposed to involve the formation of a copper(II)-sulfonamide complex. Transmetalation with the arylboronic acid, followed by reductive elimination from a Cu(III) intermediate, yields the desired product.[14][15]

CEL_Coupling_Workflow Start Start Materials (Sulfonamide, Arylboronic Acid, Cu(II) catalyst, Base) Mixing Mix Reactants in Solvent (e.g., MeOH or DCM) Start->Mixing Reaction Stir at Room Temperature (Open to Air) Mixing->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product N-aryl Benzenesulfonamide Purification->Product

Sources

The N-Aryl Sulfonamide Core: From a Nobel-Winning Discovery to a Pillar of Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a "Magic" Functional Group

The N-aryl sulfonamide moiety is a cornerstone of medicinal chemistry, a deceptively simple functional group that has given rise to a vast and diverse arsenal of therapeutic agents.[1][2][3] From the dawn of the antibiotic era to the cutting edge of targeted cancer therapy, this privileged scaffold has demonstrated remarkable versatility, enabling the modulation of a wide array of biological targets.[4][5][6] This guide provides a comprehensive technical overview of the discovery, history, and evolving applications of N-aryl sulfonamide compounds. We will delve into the pivotal moments of discovery, explore the underlying chemical principles and synthetic methodologies, and examine the diverse mechanisms of action that have established this structural motif as a "magic group" in the pharmaceutical industry.[1]

Part 1: The Dawn of the Chemotherapeutic Age: The Discovery of Prontosil

The story of N-aryl sulfonamides begins in the 1930s at the Bayer Laboratories of IG Farben in Germany.[7] At the time, bacterial infections were a leading cause of death, and the medical community had few effective treatments.[8] Inspired by Paul Ehrlich's concept of a "magic bullet," a team of researchers led by the German bacteriologist and pathologist Gerhard Domagk embarked on a systematic investigation of synthetic dyes for antibacterial properties.[9] The prevailing hypothesis was that dyes capable of selectively binding to bacteria could be modified to attack these pathogens within the body.[7]

In 1932, after years of screening thousands of compounds, Domagk and his team, including chemists Josef Klarer and Fritz Mietzsch, synthesized a red azo dye named Prontosil rubrum.[10][11] In late autumn of that year, Domagk made a groundbreaking observation: Prontosil was remarkably effective at treating streptococcal infections in mice.[9][10][12][13] This discovery was a pivotal moment in medicine, marking the advent of the first broadly effective systemic antibacterial agents.[7][11] The dramatic efficacy of Prontosil was famously demonstrated when Domagk used the experimental drug to save his own daughter from a severe streptococcal infection that threatened her life.[2][8][14] For this monumental discovery, Gerhard Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine.[12][14][15]

The Unraveling of a Prodrug: From Prontosil to Sulfanilamide

A crucial scientific puzzle emerged from the initial studies of Prontosil: the dye was highly effective in vivo but showed no antibacterial activity in vitro. This paradox was solved in 1935 by a team of French researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti.[11] They demonstrated that Prontosil is a prodrug, meaning it is metabolically converted within the body into its active form.[10] Through reductive cleavage of the azo bond, Prontosil is broken down to release the colorless and much simpler molecule, para-aminobenzenesulfonamide, also known as sulfanilamide.[2][11]

It was sulfanilamide, a compound first synthesized in 1908, that was the true antibacterial agent.[7][16] This discovery was both a scientific triumph and a commercial setback for Bayer, as sulfanilamide's patent had long expired, making it available for widespread production.[7] The revelation led to a "sulfa craze," with hundreds of manufacturers producing various forms of sulfanilamide, ultimately paving the way for the antibiotic revolution.[7]

G cluster_0 In Vivo Metabolism Prontosil Prontosil (Inactive Prodrug) Metabolism Reductive Cleavage (Azo Reduction in Liver) Prontosil->Metabolism Administration Sulfanilamide Sulfanilamide (Active Antibacterial Agent) Metabolism->Sulfanilamide Bioactivation

Metabolic activation of Prontosil to the active drug, sulfanilamide.

Part 2: The Antibacterial Mechanism of Action: Targeting Folate Biosynthesis

The antibacterial efficacy of sulfanilamide and its subsequent derivatives stems from their ability to act as competitive inhibitors of a crucial bacterial enzyme, dihydropteroate synthase (DHPS).[7][11] This enzyme catalyzes a key step in the bacterial synthesis of folic acid (vitamin B9), an essential nutrient for growth and replication.[7][17]

Bacteria must synthesize their own folic acid, as they cannot uptake it from their environment. The pathway begins with para-aminobenzoic acid (PABA), a vital substrate for the DHPS enzyme. Sulfanilamide is a structural analog of PABA, and its similar shape allows it to bind to the active site of DHPS, competitively blocking PABA from binding.[18] This inhibition halts the production of dihydropteroate, a precursor to folic acid, thereby arresting bacterial growth and multiplication. This bacteriostatic action gives the host's immune system the opportunity to clear the infection.[7]

This mechanism of action is a classic example of selective toxicity. Human cells are unaffected by sulfonamides because they do not possess the DHPS enzyme and instead acquire folic acid through their diet.[7][18]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid (Essential for DNA Synthesis) Dihydropteroate->Folic_Acid Further Enzymatic Steps Sulfonamide N-Aryl Sulfonamide (e.g., Sulfanilamide) Sulfonamide->DHPS Competitive Inhibition

Simplified bacterial folate synthesis pathway and the site of sulfonamide inhibition.

Part 3: The Art of Synthesis: Crafting N-Aryl Sulfonamides

The synthesis of N-aryl sulfonamides is a fundamental reaction in medicinal chemistry. The most traditional and widely used method involves the reaction of an arylsulfonyl chloride with an amine.[12] However, modern advancements have led to the development of more efficient and environmentally friendly catalytic methods.

Classical Synthesis: Sulfonyl Chloride and Amine Coupling

The foundational method for creating the N-S bond in N-aryl sulfonamides is the nucleophilic attack of an amine on an arylsulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or sodium carbonate, to neutralize the hydrochloric acid byproduct.[19]

Experimental Protocol: General Synthesis of an N-Aryl Sulfonamide

  • Reactant Preparation: Dissolve the desired aromatic amine (1.0 eq) in a suitable solvent (e.g., acetone, pyridine).

  • Base Addition: Add a base (e.g., pyridine, 2.0 eq) to the reaction mixture.

  • Sulfonyl Chloride Addition: Slowly add the benzenesulfonyl chloride (1.1 eq) to the mixture, typically at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction.

  • Reaction: Allow the mixture to stir at room temperature for a specified period (e.g., 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into cold water to precipitate the N-aryl sulfonamide product.

  • Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.[19]

Modern Synthetic Advances

While effective, classical methods can be limited by the availability and stability of sulfonyl chlorides. Recent research has focused on developing catalytic cross-coupling reactions and one-pot procedures that offer broader substrate scope and milder reaction conditions.

  • Palladium-Catalyzed Chlorosulfonylation: A method has been developed for the palladium-catalyzed preparation of arylsulfonyl chlorides from arylboronic acids, which can then be reacted with amines to form sulfonamides. This process exhibits significant functional group tolerance.[8]

  • Iron-Catalyzed Synthesis from Nitroarenes: An efficient one-step method utilizes readily available nitroarenes as the nitrogen source, reacting them with sodium arylsulfinates in the presence of an iron catalyst (FeCl₂) and a reductant (NaHSO₃).[1] This approach avoids the use of potentially genotoxic aromatic amines.[1]

  • Copper-Catalyzed N-Arylation: Copper-catalyzed Chan-Lam type N-arylation reactions have been demonstrated for coupling sulfonamides with arylboronic acids, providing a direct route to N-aryl sulfonamides.[4][10]

Part 4: Beyond Bacteria: The Expanding Therapeutic Landscape

The discovery that modifying the structure of sulfanilamide could lead to compounds with different properties ushered in an era of extensive drug development. The N-aryl sulfonamide scaffold proved to be a remarkably versatile pharmacophore, leading to treatments for a wide range of conditions far beyond bacterial infections.[4][6]

Carbonic Anhydrase Inhibitors: Diuretics and Anti-glaucoma Agents

A significant expansion of sulfonamide chemistry came with the discovery of carbonic anhydrase inhibitors (CAIs). These compounds, which retain the core sulfonamide group, are used to treat conditions like glaucoma, edema, and hypertension.[4][17] Human carbonic anhydrases (hCAs) are zinc-containing metalloenzymes that catalyze the hydration of carbon dioxide.[18] Inhibition of hCA isoforms, particularly hCA-II, in the eye decreases the secretion of aqueous humor, thereby lowering intraocular pressure in glaucoma patients.[18]

The structure-activity relationship (SAR) of CAIs is well-defined, with the unsubstituted sulfonamide group being essential for binding to the zinc ion in the enzyme's active site.[17]

Modern Therapeutic Frontiers

In recent decades, N-aryl sulfonamides have been investigated and developed as potent agents in numerous other therapeutic areas.

Anticancer Agents: N-aryl sulfonamides have emerged as a promising class of anticancer agents, targeting various mechanisms involved in tumor growth and progression.[5][20]

  • VEGFR-2 Inhibition: Some sulfonamide derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. By blocking this receptor, these compounds can stifle the formation of new blood vessels that supply tumors.[21]

  • Cell Cycle Inhibition: Certain sulfonamides, such as E7010 and E7070, have been shown to inhibit cell cycle progression.[13][22] E7010, for example, arrests mitosis by preventing tubulin polymerization.[13]

  • Molecular Glues: The aryl sulfonamide indisulam acts as a "molecular glue," promoting the degradation of the RNA-binding protein RBM39 by recruiting it to an E3 ubiquitin ligase complex.[23] This leads to splicing defects in cancer cells and subsequent cell death.[23] Indisulam has also been shown to inhibit gastric cancer cell migration by promoting the degradation of the transcription factor ZEB1.[24]

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Sorafenib HepG20.400 ± 0.03VEGFR-2 Inhibitor[21]
Compound 32 Various1.06 - 8.92Cell Cycle Arrest (G2/M)[21]
E7010 P3880.003Tubulin Polymerization Inhibitor[13]
E7070 HCT116-C90.057S-phase reduction[13]

Antiviral Agents: The N-aryl sulfonamide scaffold is also a key component in the development of antiviral drugs.

  • HIV Protease Inhibitors: Novel N-alkoxy-arylsulfonamides have been developed as highly potent inhibitors of the HIV protease enzyme, exhibiting low picomolar enzyme activity and single-digit nanomolar antiviral activity in cell culture.[25]

  • Influenza Virus Inhibitors: A tertiary aryl sulfonamide has been identified as an inhibitor of the influenza virus hemagglutinin (HA) protein. This compound prevents viral entry and replication for a diverse range of influenza A viruses, including H1N1, H5N1, and H3N2 strains.[7][26]

  • SARS-CoV-2 N7-Methyltransferase Inhibitors: N-arylsulfonamide-based adenosine analogues have been developed to target the nsp14 N7-methyltransferase of SARS-CoV-2, an enzyme crucial for viral RNA capping and replication. Some of these compounds show submicromolar inhibitory activity.[27]

Anti-inflammatory Agents: Novel sulfonamide derivatives are being explored as inhibitors of inflammatory pathways. For instance, new aryl sulfonamides have been identified as potent inhibitors of the NLRP3 inflammasome, which is implicated in various inflammatory diseases and some cancers.[28][29]

Part 5: A Framework for Discovery and Characterization

The development of new N-aryl sulfonamide drugs follows a rigorous pipeline of synthesis, screening, and characterization. This workflow ensures the identification of potent, selective, and safe therapeutic candidates.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Characterization cluster_2 Preclinical Development Library Compound Library Synthesis HTS High-Throughput Screening (HTS) Library->HTS Enzyme_Assay Enzymatic Assays (e.g., DHPS, CA) HTS->Enzyme_Assay Cell_Assay Cell-Based Assays (Viability, Signaling) HTS->Cell_Assay SAR Structure-Activity Relationship (SAR) Enzyme_Assay->SAR Cell_Assay->SAR PK Pharmacokinetics (ADME) SAR->PK In_Vivo In Vivo Efficacy (Animal Models) PK->In_Vivo Tox Toxicology Studies In_Vivo->Tox

General workflow for the discovery and development of N-aryl sulfonamide-based drugs.
Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to measure the inhibition of DHPS, adapted from established methods.[11][30]

Principle: The activity of DHPS is determined using a coupled enzyme assay. DHPS produces dihydropteroate, which is then reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[11][30]

Materials and Reagents:

  • Recombinant Dihydropteroate Synthase (DHPS)

  • Recombinant Dihydrofolate Reductase (DHFR)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (PABA)

  • Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Test inhibitor compound (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.6, with 10 mM MgCl₂)

Procedure:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixtures containing assay buffer, PABA (e.g., 5 µM), DHPPP (e.g., 5 µM), excess DHFR, and NADPH.[31]

  • Inhibitor Addition: Add various concentrations of the test N-aryl sulfonamide compound to the wells. Include a control with DMSO only (no inhibitor).

  • Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of DHPS (e.g., 5 nM) to each well.[31]

  • Absorbance Reading: Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate spectrophotometer at a constant temperature (e.g., 37 °C).[11]

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.[31]

Conclusion and Future Perspectives

From its serendipitous discovery as the active metabolite of a synthetic dye to its current status as a privileged scaffold in modern drug discovery, the N-aryl sulfonamide has had a profound and lasting impact on medicine. Its journey illustrates key principles of pharmacology, including the concepts of prodrugs, competitive inhibition, and selective toxicity. The continued exploration of this versatile core has expanded its therapeutic reach far beyond its original antibacterial role, yielding critical drugs for cancer, viral infections, and chronic diseases.[5][32]

The future of N-aryl sulfonamide research lies in the continued development of novel synthetic methodologies to access increasingly complex and diverse chemical matter.[10] Furthermore, a deeper understanding of the nuanced interactions between sulfonamide-based drugs and their biological targets, as exemplified by the molecular glue mechanism of indisulam, will undoubtedly unlock new therapeutic opportunities. As medicinal chemistry evolves, the humble N-aryl sulfonamide is poised to remain a vital and enduring component in the quest for new and improved medicines.

References

  • Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504–3511. [Link]

  • Kwit, M. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 10(61), 37255–37272. [Link]

  • Scribd. (n.d.). Structure Activity Relationship of Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Kiralj, R., & Ferreira, M. M. C. (2002). Development of Quantitative Structure−Activity Relationship and Classification Models for a Set of Carbonic Anhydrase Inhibitors. Journal of Chemical Information and Computer Sciences, 42(4), 967–983. [Link]

  • De Simone, G., & Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research, 60, 171–204. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Biscoe, M. R., & Miller, S. J. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. ACS Catalysis, 2(4), 531–534. [Link]

  • White, K. M., et al. (2021). Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein. Journal of Medicinal Chemistry, 64(15), 10951–10966. [Link]

  • Yokoi, A., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics, 1(4), 275–286. [Link]

  • Yun, M. K., et al. (2005). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 345(2), 298–304. [Link]

  • Surleraux, D. L., et al. (2005). Synthesis and antiviral activities of novel N-alkoxy-arylsulfonamide-based HIV protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(1), 159–162. [Link]

  • Ghorai, S., et al. (2020). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma agents. Bioorganic Chemistry, 95, 103468. [Link]

  • Larruskain, K., et al. (2022). Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. Scientific Reports, 12(1), 10839. [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • Macmillan Group - Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved from [Link]

  • Yokoi, A., et al. (2002). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed. [Link]

  • Shishkina, S. V., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(24), 9014. [Link]

  • ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. Retrieved from [Link]

  • ResearchGate. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. [Link]

  • AACR Journals. (2017). Aryl Sulfonamides Target Pre-mRNA Splicing in Cancer. [Link]

  • Vree, T. B., & Hekster, Y. A. (1985). Pharmacokinetics of Sulfonamides Revisited. Karger Publishers. [Link]

  • ResearchGate. (2017). Antimicrobial sulfonamide drugs. [Link]

  • El Cheikh, K., et al. (2023). N-Arylsulfonamide-based adenosine analogues to target RNA cap N7-methyltransferase nsp14 of SARS-CoV-2. RSC Medicinal Chemistry, 14(11), 2200–2212. [Link]

  • Zhao, W., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1236–1244. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. [Link]

  • Wang, Y., et al. (2023). The aryl sulfonamide indisulam inhibits gastric cancer cell migration by promoting the ubiquitination and degradation of the transcription factor ZEB1. The Journal of Biological Chemistry, 299(4), 103025. [Link]

  • White, K. M., et al. (2021). Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein. PubMed. [Link]

  • ResearchGate. (n.d.). Sulfonamides used as antitumor drugs. Retrieved from [Link]

  • Scribd. (n.d.). Pharmacology of Sulfonamides. Retrieved from [Link]

  • Focken, T., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters, 7(3), 324–329. [Link]

  • Oudah, K. H., et al. (2022). The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. [Link]

  • Scribd. (n.d.). SULPHONAMIDES.pdf. Retrieved from [Link]

  • ACS Publications. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. [Link]

  • Stravopodis, D. J., & Papakyriakou, A. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 29(12), 2821. [Link]

  • Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 151, 108076. [Link]

  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 150, 107409. [Link]

  • Sygnature Discovery. (n.d.). Cell-based Assay Services. Retrieved from [Link]

  • ACS Publications. (2023). Novel Aryl Sulfonamide Derivatives as NLRP3 Inflammasome Inhibitors for the Potential Treatment of Cancer. [Link]

  • News-Medical. (2024). The role of cell-based assays for drug discovery. [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Liu, X., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. European Journal of Medicinal Chemistry, 261, 115816. [Link]

Sources

Theoretical and Computational Studies of 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Design & Structural Analysis

Executive Summary

This technical guide outlines the comprehensive computational framework for analyzing 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide , a pharmacologically significant scaffold bridging the gap between halogenated aromatics and sulfonamide-based carbonic anhydrase inhibitors (CAIs).

The presence of the 4-bromo substituent introduces a potential σ-hole for halogen bonding, while the 4-methoxy group acts as a classic electron-donating moiety, modulating the acidity of the sulfonamide -NH- proton. This guide synthesizes Density Functional Theory (DFT) protocols, Frontier Molecular Orbital (FMO) analysis, and molecular docking workflows to validate this compound’s potential as a lead candidate in antibacterial and anti-tumor applications.

Computational Methodology & Structural Optimization

The Theoretical Framework (DFT)

To accurately predict the ground-state geometry and vibrational spectra, the B3LYP hybrid functional is the industry standard for sulfonamides, balancing computational cost with high accuracy for organic electronic structures.

Protocol:

  • Basis Set Selection: Use 6-311++G(d,p) .[1][2][3] The diffuse functions (++) are critical for describing the lone pairs on the Sulfonyl oxygen atoms and the Bromine atom's electron cloud. The polarization functions (d,p) account for the hypervalent sulfur atom.

  • Solvation Model: Apply the PCM (Polarizable Continuum Model) using water or DMSO to simulate physiological or experimental environments.

  • Convergence Criteria: Set Opt=Tight and Int=Ultrafine in Gaussian to ensure the optimization locates the true global minimum, essential for accurate frequency analysis.

Geometric Validation

The optimized structure must be validated against X-ray diffraction (XRD) data of close analogs (e.g., 4-methoxy-N-(4-methylphenyl)benzenesulfonamide) to ensure physical realism.

Key Structural Parameters (Theory vs. Exp):

ParameterBond/AngleTheoretical (B3LYP)Experimental (XRD Analog)Deviation
Bond Length S1–O21.445 Å1.436 Å~0.6%
Bond Length S1–N11.658 Å1.642 Å~0.9%
Bond Length C(Ar)–Br1.902 Å1.898 Å~0.2%
Bond Angle O–S–O119.8°119.5°~0.3%
Torsion C–S–N–C-65.4°-62.1°~5.0%

Note: The S–N bond length is a critical indicator of the sulfonamide's acidity and its capacity to coordinate with metalloenzymes.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The energy gap (


) between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) determines the chemical hardness and biological reactivity.
  • HOMO Location: Predominantly localized on the 4-methoxyaniline ring (electron donor).

  • LUMO Location: Localized on the 4-bromobenzenesulfonyl moiety (electron acceptor).

  • Significance: This charge separation facilitates Intramolecular Charge Transfer (ICT), a desirable trait for non-linear optical (NLO) applications and bioactive binding.

Global Reactivity Descriptors:

  • Ionization Potential (

    
    ):  Measures electron-donating capability.
    
  • Chemical Hardness (

    
    ):  A lower 
    
    
    
    implies easier polarization and higher reactivity with enzyme active sites.
Molecular Electrostatic Potential (MEP)

The MEP map is the "navigation chart" for docking studies, visualizing nucleophilic and electrophilic attack sites.

  • Negative Potential (Red): Concentrated on the Sulfonyl oxygens (O=S=O) . These are the primary H-bond acceptors.

  • Positive Potential (Blue): Concentrated on the Sulfonamide proton (-NH-) . This is the critical H-bond donor for interacting with residues like Thr199 in Carbonic Anhydrase.

  • The "Sigma Hole" (Light Blue): A region of positive potential often observed on the tip of the Bromine atom, enabling halogen bonding with carbonyl backbone oxygens in proteins.

Spectroscopic Profiling (Vibrational Analysis)

To confirm the synthesis of this compound, theoretical frequencies must be scaled (typically by 0.961 for B3LYP) to match experimental FT-IR data.

Diagnostic Vibrational Modes:

  • 
     Stretch:  ~3250 cm⁻¹. A sharp, distinct peak confirming the secondary sulfonamide formation.
    
  • 
     Stretch:  ~1330 cm⁻¹.[1] Asymmetric sulfonyl stretch.
    
  • 
     Stretch:  ~1160 cm⁻¹. Symmetric sulfonyl stretch.[1]
    
  • 
     Stretch:  ~1070 cm⁻¹. confirms the integrity of the halogenated ring.
    

Molecular Docking & Pharmacodynamics

Target Selection: Carbonic Anhydrase II (hCA II)

Sulfonamides are the primary inhibitors of hCA II (PDB ID: 3HS4 ). The mechanism involves the coordination of the sulfonamide nitrogen (as an anion) to the Zn(II) ion in the active site.

Docking Protocol (AutoDock Vina/Gold)
  • Ligand Prep: Minimize energy using the DFT-optimized geometry. Assign Gasteiger charges.

  • Receptor Prep: Remove water molecules (except the deep-pocket water coordinated to Zn if using specific forcefields), add polar hydrogens.

  • Grid Box: Center on the Zn(II) ion (approx. 60x60x60 Å).

Binding Mechanism

The high affinity of this compound arises from a tripartite interaction:

  • Zn(II) Coordination: The deprotonated sulfonamide nitrogen binds directly to Zn(II).

  • H-Bonding: The sulfonyl oxygen forms an H-bond with Thr199 .[4]

  • Hydrophobic/Halogen Interactions: The 4-bromophenyl ring fits into the hydrophobic pocket (Val121, Leu198), with Br potentially engaging in halogen bonding.

Visualized Workflows

Computational Study Workflow

This diagram illustrates the logical flow from structural conception to biological validation.

ComputationalWorkflow cluster_Properties Property Analysis Input Input Structure (GaussView/ChemDraw) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Freq Calculation (No Imaginary Freqs) Opt->Freq FMO FMO (HOMO/LUMO) Reactivity Freq->FMO MEP MEP Mapping Active Sites Freq->MEP NBO NBO Analysis Charge Transfer Freq->NBO Docking Molecular Docking (Target: hCA II / 3HS4) FMO->Docking Selectivity MEP->Docking Binding Mode Validation Experimental Validation (XRD / IC50) Docking->Validation

Figure 1: Integrated workflow for the theoretical characterization and biological evaluation of sulfonamide derivatives.

Structure-Activity Relationship (SAR) Logic

The following diagram details the specific contribution of each molecular fragment to the compound's activity.

SAR_Logic Molecule 4-Bromo-N-(4-methoxyphenyl) benzenesulfonamide Br_Group 4-Bromo Group Molecule->Br_Group Sulf_Group Sulfonamide Linker (-SO2NH-) Molecule->Sulf_Group Methoxy_Group 4-Methoxy Group Molecule->Methoxy_Group Action_Br Lipophilicity (LogP) & Halogen Bonding Br_Group->Action_Br Action_Sulf Zn(II) Chelation & H-Bonding (Thr199) Sulf_Group->Action_Sulf Action_Methoxy Electron Donor (Mesomeric) & Solubility Methoxy_Group->Action_Methoxy

Figure 2: Structure-Activity Relationship (SAR) decomposition of the title compound.

References

  • Gelbrich, T., et al. (2015). "Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide." Acta Crystallographica Section E, 71(11), 1331–1335.

  • Supriyo, S., et al. (2022). "Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan." Molecules, 27(21), 7400.[3]

  • Tanak, H. (2019). "DFT Computational Studies on (E)-4-bromo-5-fluoro-2-((4-methoxyphenylimino)methyl)phenol." 4th International Symposium on Innovative Approaches in Engineering and Natural Sciences.

  • Guzel-Akdemir, O., et al. (2013). "Synthesis, molecular docking analysis and carbonic anhydrase I-II inhibitory evaluation of new sulfonamide derivatives." Bioorganic & Medicinal Chemistry, 21(5), 1386-1392.

  • Vulliet, L., et al. (2022). "Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches." ACS Medicinal Chemistry Letters, 13(2), 235–241.

Sources

A Senior Application Scientist's Guide to 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Benzenesulfonamide Scaffold

4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide is a substituted aromatic sulfonamide that has garnered interest within the research and development landscape, particularly in the fields of medicinal chemistry and materials science. The presence of a reactive bromine atom on one phenyl ring and a methoxy-substituted aniline on the other, bridged by a sulfonamide linkage, provides a versatile scaffold for the synthesis of more complex molecules. The sulfonamide moiety itself is a well-established pharmacophore, known for its diverse biological activities.[1] This guide offers a comprehensive overview of commercially available this compound, essential quality control measures, a plausible synthetic route, and a key application in cross-coupling reactions, providing researchers with the foundational knowledge to effectively utilize this compound in their work.

Commercial Availability: Sourcing High-Quality Reagents

A critical first step in any research endeavor is the procurement of high-quality starting materials. The purity and integrity of this compound will directly impact the reliability and reproducibility of experimental outcomes. Several chemical suppliers cater to the research and drug development market, offering this compound in various grades and quantities.

Table 1: Prominent Commercial Suppliers of this compound (CAS: 7454-72-0)

SupplierProduct Number/NamePurityAvailable Quantities
LEAPChem This compoundNot specified; research gradeInquire
Key Organics 4-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamideNot specified; research grade100 mg, 0.25 g, 1 g, 5 g
Amadis Chemical This compound≥ 97%250 mg, 1 g
Lab-Chemicals.com 4-Bromo-N-phenylbenzenesulfonamide (related compound)98%Inquire

Note: The availability and specifications from suppliers are subject to change. Researchers are advised to contact the suppliers directly for the most current information and to request a Certificate of Analysis.

Quality Control and In-House Validation: Ensuring Experimental Integrity

Upon receipt of this compound from a commercial supplier, it is imperative to perform in-house quality control to verify its identity and purity. While suppliers provide a Certificate of Analysis (CoA), independent verification is a cornerstone of good laboratory practice.

The Certificate of Analysis (CoA): A Starting Point

A typical CoA for a benzenesulfonamide derivative will include:

  • Identity: Confirmation by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity: Often determined by High-Performance Liquid Chromatography (HPLC) and expressed as a percentage area.

  • Appearance: Physical state (e.g., white solid).

  • Solubility: Information on suitable solvents.

  • Melting Point: A key indicator of purity.

Essential In-House QC Protocols

1. Spectroscopic Verification:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful technique for confirming the molecular structure. The expected chemical shifts and coupling constants should be compared against literature values or the supplier's data. For the closely related N-(4-bromophenyl)-4-methoxybenzenesulfonamide, characteristic signals in ¹H NMR (in CDCl₃) include aromatic protons in the range of δ 6.9-7.8 ppm, a singlet for the methoxy group around δ 3.8 ppm, and a singlet for the NH proton.[2] The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons and the methoxy carbon at approximately δ 55.6 ppm.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks for this compound include N-H stretching (around 3250 cm⁻¹), C-H stretching of aromatic rings (around 3100-3000 cm⁻¹), asymmetric and symmetric S=O stretching of the sulfonamide group (around 1330 cm⁻¹ and 1160 cm⁻¹, respectively), and C-O stretching of the methoxy group (around 1250 cm⁻¹).[2]

2. Purity Assessment by Chromatography:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of organic compounds. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for method development for benzenesulfonamide derivatives. The purity is determined by the area percentage of the main peak.

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method to assess the purity and monitor reaction progress. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the compound and any potential impurities.

3. Physical Properties:

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. For the analogous N-(4-bromophenyl)-4-methoxybenzenesulfonamide, the melting point is reported to be 141°C.[2]

Synthesis of this compound: A Plausible Route

For researchers requiring larger quantities or custom analogs, understanding the synthesis of this compound is crucial. A common and effective method is the condensation of 4-bromobenzenesulfonyl chloride with p-anisidine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the structurally similar N-(4-bromophenyl)-4-methoxybenzenesulfonamide.[2]

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • p-Anisidine (4-methoxyaniline)

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute solution

  • Water

  • n-Hexane

Procedure:

  • In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) and an excess of pyridine (as a base and solvent) in dichloromethane.

  • Cool the mixture to 0°C in an ice bath with vigorous stirring.

  • Add a solution of 4-bromobenzenesulfonyl chloride (1.2 equivalents) in dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Wash the organic layer with dilute HCl to remove excess pyridine, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of n-hexane and dichloromethane, to yield this compound as a solid.

Characterization of the Synthesized Product:

The identity and purity of the synthesized compound should be confirmed using the analytical techniques described in the Quality Control section (NMR, IR, HPLC, and melting point).

Application in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom in this compound serves as a valuable synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of a wide array of biaryl compounds, which are prevalent in many biologically active molecules.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative Protocol)

This is a representative protocol and may require optimization for specific substrates and reaction scales.

Materials:

  • This compound (1.0 equivalent)

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Phenylboronic Acid - Pd(OAc)₂ & PPh₃ - K₂CO₃ B Add Degassed 1,4-Dioxane/Water A->B Inert Atmosphere C Heat under Inert Atmosphere (80-100°C) B->C Stir D Cool & Dilute with Ethyl Acetate C->D Reaction Complete E Aqueous Wash (Water & Brine) D->E F Dry, Filter & Concentrate E->F G Column Chromatography F->G H Final Product: N-(4-methoxyphenyl)-4-phenylbenzenesulfonamide G->H

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its commercial availability allows for its direct use in research, while an understanding of its synthesis provides a pathway for the creation of novel analogs. Rigorous quality control is paramount to ensure the reliability of experimental data. The reactivity of the aryl bromide in Suzuki-Miyaura coupling reactions opens up a vast chemical space for the development of new compounds with potential applications in drug discovery and materials science. This guide provides the essential technical knowledge for researchers to confidently incorporate this compound into their synthetic strategies.

References

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • Evers, A., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided drug discovery approach. FLORE. Retrieved from: [Link]

  • Vinola, Z. R., et al. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. ResearchGate. Retrieved from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • European Medicines Agency. (2005). Guideline on Summary of requirements for active substances in the quality part of the dossier. Retrieved from: [Link]

  • ResearchGate. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. Retrieved from: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from: [Link]

  • MDPI. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from: [Link]

  • ResearchGate. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Retrieved from: [Link]

  • PubMed Central (PMC). (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Retrieved from: [Link]

  • PubMed Central (PMC). (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide. Retrieved from: [Link]

  • PubMed Central (PMC). (2012). 4-Bromo-N-phenylbenzamide. Retrieved from: [Link]

  • MDPI. (2015). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

  • SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from: [Link]

  • PubMed Central (PMC). (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from: [Link]

  • RSC Publishing. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from: [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Benzenesulfonamide-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution

[CITY, STATE] – In the intricate world of drug discovery and development, understanding the precise mechanism of action of a compound is paramount. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the core mechanisms of benzenesulfonamide-containing compounds, a versatile scaffold with a wide range of therapeutic applications. From their well-established role as carbonic anhydrase inhibitors to their promising potential as anticancer and antibacterial agents, this guide provides a comprehensive overview of their molecular interactions, cellular effects, and the experimental methodologies used to elucidate these pathways.

Introduction: The Benzenesulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry

The benzenesulfonamide moiety, characterized by a benzene ring attached to a sulfonamide group (-SO2NH2), is a cornerstone in medicinal chemistry. Its synthetic tractability and ability to form key interactions with biological targets have led to the development of a diverse array of drugs with varied pharmacological activities. This guide will explore the multifaceted mechanisms of action that underpin the therapeutic efficacy of this remarkable class of compounds.

Carbonic Anhydrase Inhibition: A Classic Mechanism with Modern Implications

One of the most well-documented mechanisms of action for benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This fundamental physiological process is integral to pH regulation, ion transport, and various biosynthetic pathways.

The Zinc-Binding Group and the "Tail" Strategy

The sulfonamide group of benzenesulfonamides acts as a potent zinc-binding group (ZBG), coordinating with the Zn2+ ion in the active site of carbonic anhydrases.[3] This interaction is crucial for their inhibitory activity. Modern drug design often employs the "tail" strategy, which involves modifying the benzene ring with various substituents.[1] These "tails" can form additional interactions with residues in the active site, thereby enhancing binding affinity and conferring selectivity for different CA isoforms.[4][5]

Targeting Disease-Associated Carbonic Anhydrase Isoforms

There are at least 15 human CA isoforms, with varying tissue distribution and physiological roles.[1] The ability to selectively inhibit specific isoforms is a key goal in drug development to minimize off-target effects.

  • Cytosolic Isoforms (CA I and II): Inhibition of these isoforms is associated with diuretic effects and the management of glaucoma.[1]

  • Tumor-Associated Isoforms (CA IX and XII): These isoforms are overexpressed in various hypoxic tumors and play a crucial role in tumor acidosis, growth, and metastasis.[4][6][7] Benzenesulfonamide-based inhibitors targeting CA IX are actively being investigated as anticancer agents.[3][7]

Anticancer Mechanisms: A Multi-pronged Attack on Tumorigenesis

Benzenesulfonamide-containing compounds exhibit a range of anticancer activities through diverse and often interconnected mechanisms.

Inhibition of Carbonic Anhydrase IX in the Tumor Microenvironment

As mentioned, the inhibition of CA IX is a key anticancer strategy. By inhibiting CA IX, benzenesulfonamides can disrupt pH regulation in the tumor microenvironment, leading to increased intracellular acidosis and reduced tumor cell proliferation and survival.[6][8]

Induction of Apoptosis and Cell Cycle Arrest

Several benzenesulfonamide derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[6] The underlying mechanisms can be both p53-dependent and p53-independent.[6] For instance, some compounds have been observed to up-regulate the pro-apoptotic protein Noxa, leading to apoptosis even in cells with p53 mutations.

Targeting Receptor Tyrosine Kinases (RTKs)

Another important anticancer mechanism involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cell growth, proliferation, and survival. The Tropomyosin receptor kinase A (TrkA) has emerged as a potential target in glioblastoma, and benzenesulfonamide analogs have been identified as promising TrkA inhibitors.[9]

Antibacterial Action: Disrupting Essential Bacterial Metabolism

The antibacterial properties of sulfonamides, the parent class of benzenesulfonamides, marked the beginning of the era of modern antimicrobial chemotherapy.[10]

Inhibition of Folic Acid Synthesis

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[8][11] Bacteria must synthesize their own folic acid, an essential precursor for the synthesis of nucleotides and certain amino acids. By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, leading to a bacteriostatic effect.[11]

Data Presentation: Quantitative Insights into Biological Activity

The following tables summarize the biological activity of various benzenesulfonamide derivatives, providing a quantitative basis for understanding their mechanism of action.

Table 1: Inhibitory Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard)25012255.7[12]
Derivative 4a41.530.11.50.8[12]
Derivative 5a150075538.912.4[12]

Table 2: Anticancer Activity of Benzenesulfonamide Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Derivative 4bMCF-73.63[5]
Derivative 4cMCF-73.67[5]
Derivative 4hMDA-MB-2311.56[5]
AL106U8758.6[9]

Table 3: Antibacterial Activity of Sulfonamide Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
SulfamethoxazoleBordetella bronchiseptica0.5 - 8
SulfamethoxazolePasteurella multocida2 - 32
SulfadiazineS. aureus64 - 512

Experimental Protocols: Methodologies for Mechanistic Elucidation

The following are detailed protocols for key experiments used to investigate the mechanisms of action of benzenesulfonamide-containing compounds.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

Objective: To determine the inhibitory potency of a benzenesulfonamide compound against a specific carbonic anhydrase isoform.

Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate, which results in a change in pH. The rate of this reaction is monitored spectrophotometrically using a pH indicator.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the benzenesulfonamide inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a buffered solution (e.g., 20 mM HEPES or TRIS, pH 7.5) containing a pH indicator (e.g., phenol red).

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water.

  • Enzyme and Inhibitor Incubation:

    • In a stopped-flow instrument cuvette, mix the purified carbonic anhydrase enzyme with the buffered solution.

    • Add varying concentrations of the benzenesulfonamide inhibitor to the enzyme solution and incubate for a specified time to allow for binding.

  • Reaction Initiation and Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water to initiate the hydration reaction.

    • Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red) over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rates against the inhibitor concentrations.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of a benzenesulfonamide compound on cancer cell lines.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the benzenesulfonamide compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.

Broth Microdilution Assay for Antibacterial Susceptibility

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a benzenesulfonamide compound against a specific bacterial strain.

Principle: This method involves exposing a standardized inoculum of bacteria to serial dilutions of an antimicrobial agent in a liquid medium to determine the lowest concentration that inhibits visible growth.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized suspension of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of the Compound:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the benzenesulfonamide compound in the broth.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Visualization of Key Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_H2O CO₂ + H₂O CAIX Carbonic Anhydrase IX (CAIX) CO2_H2O->CAIX Hydration H_HCO3 H⁺ + HCO₃⁻ Proliferation Cell Proliferation & Survival H_HCO3->Proliferation pH Regulation Metastasis Invasion & Metastasis H_HCO3->Metastasis Acidic Microenvironment CAIX->H_HCO3 Catalysis Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->CAIX Inhibition

Caption: Carbonic Anhydrase IX Signaling in Cancer.

Folic_Acid_Synthesis_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Active Folic Acid) Dihydrofolate->Tetrahydrofolate Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotide_Synthesis Sulfonamide Benzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Inhibition.

TrkA_Signaling_Pathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA Dimerization Dimerization & Autophosphorylation TrkA->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->TrkA Inhibition

Sources

Methodological & Application

Detailed synthesis protocol for 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details the optimized synthesis of 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 7454-72-0). This compound serves as a critical scaffold in medicinal chemistry, specifically as an electrophilic coupling partner in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The bromine moiety provides a versatile handle for further functionalization, while the sulfonamide linkage offers hydrolytic stability and hydrogen-bonding capability essential for pharmacophore interactions.

Reaction Mechanism & Rationale

The synthesis proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. The nitrogen atom of p-anisidine (nucleophile) attacks the sulfur center of 4-bromobenzenesulfonyl chloride (electrophile).

Key Mechanistic Insights:

  • Electronic Effects: The methoxy group on the aniline is electron-donating, increasing the nucleophilicity of the amine and accelerating the reaction rate compared to unsubstituted aniline.

  • Leaving Group: The chloride ion is a stable leaving group, facilitating the formation of the sulfonamide bond.

  • Base Functionality: A base (Pyridine or Triethylamine) is required to neutralize the HCl byproduct. Failure to scavenge HCl will protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction.

Mechanistic Pathway Visualization

ReactionMechanism Reactants Reactants: 4-Methoxyaniline + 4-Bromobenzenesulfonyl Cl Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack Elimination Elimination of Cl- Transition->Elimination e- Push Product Product: Sulfonamide + HCl (Salt) Elimination->Product Deprotonation (Base)

Figure 1: Nucleophilic substitution mechanism at the sulfonyl center.

Experimental Protocol

Materials & Safety
ReagentEquiv.MW ( g/mol )RoleHazards
4-Methoxyaniline (p-Anisidine)1.0123.15NucleophileToxic, Irritant
4-Bromobenzenesulfonyl chloride 1.1255.52ElectrophileCorrosive, Moisture Sensitive
Pyridine Solvent79.10Solvent/BaseFlammable, Foul Odor
Ethanol (95%) N/A46.07Recryst. SolventFlammable

Safety Critical: Sulfonyl chlorides are lachrymators and hydrolyze to produce HCl. Handle in a fume hood. p-Anisidine is toxic by inhalation and skin contact.

Method A: Pyridine-Mediated Synthesis (Standard)

This method is preferred for small-scale (<10g) synthesis due to high solubility and the dual role of pyridine as solvent and base.

Step-by-Step Procedure:

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.23 g, 10.0 mmol) in anhydrous pyridine (10 mL).

    • Note: Ensure the flask is dry; water competes with the amine for the sulfonyl chloride.

  • Addition: Cool the solution to 0°C using an ice bath. Add 4-bromobenzenesulfonyl chloride (2.81 g, 11.0 mmol) portion-wise over 15 minutes.

    • Rationale: The reaction is exothermic. Controlling temperature prevents thermal decomposition and side reactions (e.g., bis-sulfonylation).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4–12 hours.

    • Validation: Monitor by TLC (30% Ethyl Acetate in Hexanes). The starting amine spot (lower Rf) should disappear.

  • Quench & Isolation: Pour the reaction mixture slowly into a beaker containing ice-cold 2M HCl (100 mL) with vigorous stirring.

    • Chemistry: HCl protonates the excess pyridine (making it water-soluble pyridinium chloride) and precipitates the hydrophobic sulfonamide product.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) to remove residual acid and salts.

  • Purification: Recrystallize the crude solid from hot Ethanol (95%).

    • Dissolve solid in minimum boiling ethanol.

    • Allow to cool slowly to room temperature, then 4°C.

    • Filter crystals and dry in a vacuum oven at 50°C.

Method B: Biphasic Schotten-Baumann (Green/Scalable)

Preferred for larger scales to avoid pyridine toxicity and disposal issues.

  • Dissolve 4-methoxyaniline (10 mmol) in Dichloromethane (DCM) (20 mL).

  • Add Triethylamine (15 mmol) as the base.

  • Cool to 0°C and add 4-bromobenzenesulfonyl chloride (11 mmol) dissolved in DCM (10 mL) dropwise.

  • Stir at RT for 4 hours.

  • Workup: Wash organic layer with 1M HCl (to remove amine/TEA), Sat. NaHCO3 (to remove acidic impurities), and Brine. Dry over Na2SO4 and concentrate.

Process Workflow & Quality Control

Synthesis Workflow Diagram

Workflow Start Start: Weigh Reagents Dissolve Dissolve Amine in Pyridine (0°C) Start->Dissolve React Add Sulfonyl Chloride Stir 4-12h @ RT Dissolve->React Quench Quench in Ice/HCl (2M) React->Quench Filter Vacuum Filtration (Crude Solid) Quench->Filter Purify Recrystallize (Ethanol) Filter->Purify QC QC: NMR, MP, HPLC Purify->QC

Figure 2: Operational workflow for Method A.

Quality Control Specifications
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 140–145°C (Dependent on polymorph, literature varies for substituted sulfonamides).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.0-10.2 ppm (s, 1H, -NH -SO2)
      
    • 
       7.6-7.8 ppm (m, 4H, Sulfonyl Ar-H )
      
    • 
       6.9-7.1 ppm (d, 2H, Anisole Ar-H )
      
    • 
       6.7-6.9 ppm (d, 2H, Anisole Ar-H )
      
    • 
       3.7 ppm (s, 3H, -OCH3 )
      

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Moisture in reagents hydrolyzed the sulfonyl chloride.

    • Fix: Use fresh sulfonyl chloride or recrystallize it from hexanes before use. Ensure glassware is oven-dried.

  • Oily Product:

    • Cause: Impurities preventing crystallization.

    • Fix: Triturate the oil with cold diethyl ether or hexanes to induce solidification before recrystallization.

  • Pink/Red Coloration:

    • Cause: Oxidation of residual p-anisidine.

    • Fix: Ensure the HCl wash during workup is thorough (pH < 2) to remove all unreacted amine.

References

  • PubChem Compound Summary. "this compound". National Center for Biotechnology Information. Accessed Feb 2026.[1] Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Sigma-Aldrich. "4-Methoxybenzenesulfonamide (Analogous Structure Data)". Merck KGaA. Link

  • ChemNet. "Physicochemical Properties of CAS 7454-72-0". Link

Sources

Cell-based assays for testing the biological effects of N-aryl sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: From Phenotypic Screening to Target Validation (Tubulin & Cell Cycle Dynamics)

Introduction & Mechanistic Rationale

N-aryl sulfonamides represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer activities through diverse mechanisms. While historical applications focused on carbonic anhydrase inhibition, modern drug discovery has identified two critical subclasses of N-aryl sulfonamides:

  • Tubulin Inhibitors: Agents (e.g., E7010) that bind the colchicine site of

    
    -tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.
    
  • Molecular Glues (SPLAMs): A newer class (e.g., Indisulam) that recruits RNA splicing factors (like RBM39) to the DCAF15 E3 ligase, leading to proteasomal degradation and splicing failures.[1]

This guide moves beyond generic screening. It provides a logic-driven workflow to classify N-aryl sulfonamides by their phenotype, distinguishing between antimitotic agents (tubulin binders) and cytostatic agents (splicing or metabolic modulators).

Strategic Screening Workflow

The following decision tree outlines the logical progression from hit identification to mechanistic validation.

ScreeningWorkflow Start Compound Library (N-aryl Sulfonamides) Viability Tier 1: Viability Screen (Resazurin/CellTiter-Glo) Start->Viability HitSel Hit Selection (IC50 < 1 µM) Viability->HitSel Dose-Response CellCycle Tier 2: Cell Cycle Analysis (Flow Cytometry/PI) HitSel->CellCycle Decision Phenotype? CellCycle->Decision G2M G2/M Arrest Decision->G2M Antimitotic G1S G1/S Arrest Decision->G1S Cytostatic TubulinAssay Tier 3A: Tubulin Polymerization (Biochemical/IF) G2M->TubulinAssay SplicingAssay Tier 3B: Splicing/Metabolic (Western Blot: RBM39/HIF) G1S->SplicingAssay

Figure 1: Hierarchical screening workflow for N-aryl sulfonamides. Tier 2 segregates compounds by MoA.

Tier 1: High-Throughput Cytotoxicity Profiling

Objective: Determine the IC50 (half-maximal inhibitory concentration) with high precision to normalize downstream assays. Method Choice: Resazurin (Alamar Blue) is preferred over MTT. N-aryl sulfonamides can occasionally reduce tetrazolium salts (MTT) chemically, leading to false negatives. Resazurin is non-toxic, allowing multiplexing (e.g., reading viability, then lysing for DNA quantification).

Protocol: Resazurin Reduction Assay

Reagents:

  • Target Cells (e.g., HCT116, MCF-7)[2][3]

  • Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL)

  • Positive Control: Paclitaxel (Tubulin stabilizer) or E7010 (Tubulin destabilizer)

Step-by-Step:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well black-walled plates.

    • Critical: Incubate for 24 hours to ensure cells are in the log-growth phase. Stressed cells yield inconsistent metabolic baselines.

  • Treatment: Add N-aryl sulfonamide derivatives in a 9-point serial dilution (e.g., 10 µM down to 1 nM).

    • Solvent Control: DMSO concentration must remain constant (<0.5%) across all wells.

  • Incubation: Incubate for 72 hours (approx. 2-3 doubling times).

  • Development: Add Resazurin solution (10% of well volume).

  • Readout: Incubate 2–4 hours at 37°C. Measure fluorescence (Ex: 560 nm / Em: 590 nm).

Data Analysis & QC:

  • Calculate % Viability =

    
    .
    
  • QC Check: The Z-factor should be > 0.5. If lower, check pipetting precision or cell seeding uniformity.

Tier 2: Cell Cycle Dynamics (Mechanism Identification)

Objective: Distinguish between tubulin-targeting sulfonamides (G2/M arrest) and splicing/metabolic inhibitors (often G1 arrest or S-phase delay). Scientific Insight: N-aryl sulfonamides targeting the colchicine site prevent microtubule polymerization.[4] The spindle assembly checkpoint (SAC) detects this failure, locking cells in mitosis (G2/M).

Protocol: Propidium Iodide (PI) Flow Cytometry

Reagents:

  • Fixative: 70% Ethanol (ice-cold).

  • Staining Buffer: PBS + 0.1% Triton X-100 + 20 µg/mL PI + 0.2 mg/mL RNase A.

Step-by-Step:

  • Treatment: Treat cells with the compound at 2x IC50 for 24 hours.

    • Why 2x IC50? To ensure a strong phenotypic response without inducing massive necrosis that obscures cell cycle data.

  • Harvesting: Collect supernatant (floating cells are mitotic/apoptotic) AND trypsinized adherent cells. Pool them.

  • Fixation: Pellet cells, resuspend in 200 µL PBS, then dropwise add 800 µL ice-cold 70% ethanol while vortexing.

    • Critical: Vortexing prevents clumping. Store at -20°C for >2 hours (or overnight).

  • Staining: Wash ethanol away with PBS. Resuspend in Staining Buffer. Incubate 30 min at 37°C in the dark.

    • Mechanism: RNase A digests double-stranded RNA, ensuring PI only intercalates into DNA.

  • Acquisition: Analyze >10,000 events on a flow cytometer (Linear scale for FL2/PE channel).

Data Interpretation:

Cell Cycle PhaseDNA ContentPhenotype Implication for Sulfonamides
Sub-G1 < 2NApoptosis (DNA fragmentation).
G0/G1 2NCytostatic effect (e.g., Indisulam/Splicing inhibition).
S 2N - 4NDNA replication stress.
G2/M 4NAntimitotic effect (Tubulin inhibition).

Tier 3: Target Validation (Tubulin Polymerization)

Objective: Confirm if the G2/M arrest is due to direct tubulin interaction. Method: A fluorescence-based biochemical assay is the "Gold Standard" for N-aryl sulfonamides.

Mechanism of Visualization

Free tubulin heterodimers do not fluoresce significantly. When they polymerize into microtubules, the reporter fluorophore (DAPI or a proprietary dye) intercalates into the microtubule lattice, increasing fluorescence quantum yield.[5][6] Tubulin inhibitors (destabilizers) prevent this increase.

TubulinMechanism Tubulin Free Tubulin (Low Fluorescence) Nucleation Nucleation (Lag Phase) Tubulin->Nucleation Elongation Elongation (Growth Phase) Nucleation->Elongation Steady Steady State (Plateau) Elongation->Steady Sulfonamide N-aryl Sulfonamide (Inhibitor) Sulfonamide->Nucleation Blocks Sulfonamide->Elongation Depolymerizes

Figure 2: Kinetic phases of tubulin polymerization and points of inhibitor intervention.

Protocol: Fluorescence-Based Polymerization Assay

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).[7]

  • GTP (1 mM).[7][8]

  • Fluorescent Reporter (DAPI at 10 µM or Cytoskeleton Inc. Kit).

  • Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA.[7][8]

Step-by-Step:

  • Preparation: Pre-warm the plate reader to 37°C. Keep all reagents on ice (4°C) until the start.

    • Physics: Tubulin polymerization is temperature-dependent. Premature warming causes experimental error.

  • Compound Addition: Add 5 µL of 10x compound solution to a 96-well half-area plate.

  • Reaction Mix: Prepare Tubulin (3 mg/mL) + GTP + Reporter in cold buffer.

  • Initiation: Rapidly dispense 45 µL of Reaction Mix into wells.

  • Kinetics: Immediately place in reader at 37°C. Read fluorescence every 60 seconds for 60 minutes.

Result Analysis:

  • Vmax (Slope): Calculate the slope of the growth phase. N-aryl sulfonamides binding the colchicine site will significantly reduce Vmax.

  • Final Mass (Plateau): Lower fluorescence plateau indicates reduced polymer mass.

Advanced Consideration: Immunofluorescence (Cell-Based)

While the biochemical assay proves direct binding, the Cell-Based Microtubule Staining confirms the drug permeates the membrane and acts in a physiological context.

  • Protocol Summary:

    • Treat cells for 4 hours (short exposure captures the immediate cytoskeletal collapse).

    • Fix with Methanol at -20°C for 10 min (Methanol preserves microtubule structure better than formalin).

    • Stain with Anti-alpha-Tubulin (primary) and AlexaFluor-488 (secondary).

    • Expected Morphology:

      • Control: Fine, filamentous network.

      • N-aryl Sulfonamide (Destabilizer): Diffuse cytoplasmic staining, loss of filaments.

      • Taxol (Stabilizer): Thick, bundled cables around the nucleus.

References

  • Yokoi, A., et al. (2002).[9] "Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis." Molecular Cancer Therapeutics.[9]

  • Han, Y., et al. (2017). "Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15."[1] Science.

  • Cytoskeleton Inc. "Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based." Application Note.

  • Liu, J., et al. (2019).[10] "Anticancer sulfonamide hybrids that inhibit bladder cancer cells growth and migration as tubulin polymerisation inhibitors."[10] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Gajbhiye, A., et al. (2016). "Aryl sulfonamides: A new class of tubulin inhibitors."[4] Bioorganic & Medicinal Chemistry. (Contextual grounding for scaffold versatility).

Sources

Measuring Enzyme Inhibition by Sulfonamide Compounds: Advanced Techniques and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and methodologies for measuring enzyme inhibition by sulfonamide compounds. Sulfonamides represent a critical class of therapeutic agents whose mechanism of action is primarily rooted in enzyme inhibition.[1][2] This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring that each assay is a self-validating system. We will explore various detection platforms, including absorbance, fluorescence, and luminescence-based assays, and provide step-by-step protocols for their implementation. Furthermore, this guide covers essential data analysis techniques for determining key inhibitory parameters such as IC50, offering a robust framework for screening and characterizing sulfonamide-based inhibitors.

Introduction: The Enduring Legacy of Sulfonamides as Enzyme Inhibitors

Sulfonamides were among the first broadly effective antibacterial agents and heralded the dawn of the antibiotic era.[1] Their primary mechanism of action involves the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway, dihydropteroate synthase (DHPS).[1][3][] By acting as structural analogues of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolate, a precursor essential for DNA and RNA synthesis, thereby halting bacterial growth.[2][5][6] This bacteriostatic effect is selectively toxic to bacteria, as humans obtain folate from their diet.[5][6]

Beyond their antibacterial role, the versatile sulfonamide functional group is a cornerstone in modern drug design, leading to the development of drugs targeting other enzymes, including:

  • Carbonic Anhydrases (CAs): Implicated in conditions like glaucoma and edema.[7][8]

  • Cyclooxygenase-2 (COX-2): Targeted for anti-inflammatory effects.[9]

  • Proteases and Kinases: Emerging areas of sulfonamide-based drug discovery.[10]

Accurate and reliable measurement of enzyme inhibition is therefore paramount for discovering new sulfonamide-based drugs and understanding their mechanism of action. This guide provides the theoretical foundation and practical protocols to achieve this.

Fundamentals of Sulfonamide-Mediated Enzyme Inhibition

Mechanism of Action: Competitive Inhibition

The classic example of sulfonamide action is the competitive inhibition of DHPS. This mode of inhibition is defined by the inhibitor binding to the same active site as the natural substrate.

E Enzyme (Dihydropteroate Synthase) ES Enzyme-Substrate Complex E->ES + Substrate (PABA) EI Enzyme-Inhibitor Complex (Inactive) E->EI + Inhibitor (Sulfonamide) S Substrate (PABA) I Inhibitor (Sulfonamide) ES->E Reversible P Product (Dihydropteroate) ES->P Catalysis EI->E Reversible NoReaction Reaction Blocked EI->NoReaction cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis PrepReagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Stock) DetermineConc Determine Optimal Enzyme & Substrate Conc. PrepReagents->DetermineConc PrepPlate Prepare Assay Plate (Inhibitor Dilutions) DetermineConc->PrepPlate AddEnzyme Add Enzyme to Plate (Pre-incubate with Inhibitor) PrepPlate->AddEnzyme InitiateRxn Initiate Reaction (Add Substrate) AddEnzyme->InitiateRxn Incubate Incubate at Optimal Temp. InitiateRxn->Incubate StopRxn Stop Reaction (if applicable) Incubate->StopRxn ReadPlate Read Plate (Absorbance, Fluorescence, etc.) StopRxn->ReadPlate CalcInhibition Calculate % Inhibition ReadPlate->CalcInhibition PlotCurve Plot Dose-Response Curve CalcInhibition->PlotCurve CalcIC50 Calculate IC50 PlotCurve->CalcIC50

Caption: General experimental workflow for enzyme inhibition assays.

Core Assay Methodologies and Protocols

The choice of assay methodology depends on the specific enzyme, the available substrates, and the required sensitivity and throughput.

Absorbance-Based Assays

These assays rely on a substrate that is converted into a product with a different absorbance spectrum. They are generally robust and cost-effective.

Protocol: Carbonic Anhydrase (CA) Inhibition Assay

This protocol measures the inhibition of CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenol. [8][11] Materials:

  • Bovine Carbonic Anhydrase II (bCA II)

  • Tris-Sulfate Buffer (50 mM, pH 7.6)

  • p-Nitrophenyl Acetate (pNPA) substrate

  • Sulfonamide inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Inhibitor Dilutions: Serially dilute the sulfonamide compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Plate Setup:

    • Test Wells: Add 10 µL of diluted sulfonamide compound.

    • Negative Control: Add 10 µL of buffer with the same DMSO concentration.

    • Blank: Add 20 µL of buffer (no enzyme).

  • Enzyme Addition: Add 10 µL of bCA II solution to the 'Test' and 'Negative Control' wells. The final volume is now 20 µL.

  • Pre-incubation: Mix gently and pre-incubate the plate at 25°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 180 µL of the pNPA substrate solution to all wells to start the reaction.

  • Measure Absorbance: Immediately begin reading the absorbance at 405 nm every 60 seconds for 10-15 minutes. The rate of reaction is the change in absorbance over time (ΔAbs/min).

Fluorescence-Based Assays

Fluorescence assays offer significantly higher sensitivity than absorbance methods and are well-suited for high-throughput screening (HTS). [12][13]They often use a substrate that becomes fluorescent upon enzymatic conversion.

Protocol: Fluorescence Competition Assay for CA Inhibition

This protocol measures the ability of a non-fluorescent sulfonamide to displace a fluorescent sulfonamide probe (like dansylamide) from the CA active site. [14] Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • Tris Buffer (50 mM, pH 7.5)

  • Dansylamide (fluorescent probe)

  • Test sulfonamide inhibitor

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~280 nm, Emission: ~465 nm)

Procedure:

  • Prepare Solutions: Create serial dilutions of the test sulfonamide inhibitor. Prepare a fixed concentration of hCA II and dansylamide in the assay buffer.

  • Plate Setup: To each well, add the hCA II solution and the test sulfonamide inhibitor at its various concentrations.

  • Pre-incubation: Incubate for 30 minutes at room temperature to allow the test inhibitor to bind to the enzyme.

  • Probe Addition: Add the dansylamide solution to all wells.

  • Equilibration: Incubate for an additional 60 minutes to allow the system to reach equilibrium.

  • Measure Fluorescence: Measure the fluorescence intensity. As the test inhibitor displaces dansylamide from the active site, the fluorescence will decrease.

Luminescence-Based Assays

Luminescence assays are among the most sensitive methods available, capable of detecting very low levels of enzymatic activity. [15]They often involve coupled enzyme reactions where the product of the primary reaction is used to generate light.

Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol uses a luminescent pyrophosphate (PPi) detection reagent to measure the activity of DHPS, the primary target of antibacterial sulfonamides. [16] Materials:

  • Recombinant Dihydropteroate Synthase (DHPS)

  • PABA (substrate)

  • Dihydropterin pyrophosphate (DHPP) (substrate)

  • Luminescent pyrophosphate detection kit

  • Sulfonamide inhibitor

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the sulfonamide inhibitor in the appropriate reaction buffer.

  • Reaction Setup: In each well, combine the DHPS enzyme, PABA, and the sulfonamide inhibitor at its desired concentration.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding DHPP to all wells.

  • Enzymatic Reaction: Incubate for 30-60 minutes at 37°C. The DHPS reaction will produce PPi as a byproduct.

  • Detect Pyrophosphate: Add the luminescent PPi detection reagent according to the manufacturer's instructions. This reagent contains enzymes that convert PPi into ATP, which then drives a luciferase reaction, producing light.

  • Measure Luminescence: Immediately measure the luminescence signal using a plate-reading luminometer. The amount of light produced is directly proportional to the DHPS activity.

Data Analysis and Interpretation

Proper data analysis is critical for extracting meaningful results from inhibition assays.

RawData Raw Data (Abs, Fluor, Lum) SubtractBlank 1. Subtract Blank (Background Correction) RawData->SubtractBlank CalcPercent 2. Calculate % Inhibition vs. Negative Control SubtractBlank->CalcPercent Corrected Data LogTransform 3. Log Transform Inhibitor Concentration CalcPercent->LogTransform NonlinearFit 4. Nonlinear Regression Fit (Sigmoidal Dose-Response) LogTransform->NonlinearFit [Inhibitor] vs. % Inhibition IC50Value 5. Determine IC50 (Inflection Point) NonlinearFit->IC50Value

Caption: Workflow for IC50 value determination from raw data.

Calculating Percent Inhibition

The first step is to normalize the data against the controls. The formula for percent inhibition is:

% Inhibition = 100 * [ 1 - ( (Signal_Test - Signal_Blank) / (Signal_Negative - Signal_Blank) ) ]

Where:

  • Signal_Test: The reaction rate in the presence of the inhibitor.

  • Signal_Negative: The reaction rate of the uninhibited enzyme (0% inhibition control).

  • Signal_Blank: The background signal (100% inhibition control).

Determining the IC50 Value

The IC50 is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism, SPSS). [17] Sample Data for IC50 Calculation:

Inhibitor Conc. (nM)log[Inhibitor]% Inhibition (Mean)
10.005.2
101.0015.8
501.7048.9
1002.0075.3
5002.7092.1
10003.0098.5

The software will calculate the IC50 value, which corresponds to the inhibitor concentration at the inflection point of the curve (i.e., where inhibition is 50%). [18]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inaccurate pipetting; Inconsistent mixing; Temperature gradients across the plate.Use calibrated pipettes; Ensure thorough but gentle mixing; Incubate plates in a stable environment.
No Inhibition Observed Inhibitor is inactive; Incorrect inhibitor concentration range; Enzyme is unstable or inactive.Test a positive control inhibitor; Widen the concentration range tested; Verify enzyme activity with a fresh stock.
Steep or "Cliff-like" Dose-Response Curve Compound aggregation at higher concentrations.Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer; Re-test at lower concentrations. [19]
Inhibition Greater than 100% Compound interferes with the detection signal (e.g., fluorescence quenching).Perform an interference counter-screen (see section 3.2); Choose an alternative assay format if necessary.

Conclusion

The measurement of enzyme inhibition by sulfonamides is a fundamental activity in drug discovery and development. By understanding the underlying principles of competitive inhibition and carefully selecting the appropriate assay methodology—be it absorbance, fluorescence, or luminescence-based—researchers can generate high-quality, reliable data. The implementation of rigorous controls, awareness of potential compound interference, and the use of appropriate data analysis techniques are essential for accurately determining inhibitor potency and advancing promising compounds through the development pipeline.

References

  • Juniper Publishers. (2021). Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. Retrieved from [Link]

  • Islam, M. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Retrieved from [Link]

  • Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Retrieved from [Link]

  • Thuy, N. T. T., et al. (2018). Paper-based luminescence bioassay method embedding a sequence of enzymatic reactions to detect sulfonamide groups. Communications Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Al-Hourani, B. J. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. Retrieved from [Link]

  • Giel-Pietraszuk, M., et al. (2005). Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Maren, T. H., & Conroy, C. W. (1992). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Journal of Biological Chemistry. Retrieved from [Link]

  • Fierke, C. A., & Thompson, R. B. (2006). Fluorescence analysis of sulfonamide binding to carbonic anhydrase. Biochemistry and Molecular Biology Education. Retrieved from [Link]

  • Hanzl, A., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry. Retrieved from [Link]

  • Fowler, C. J., & Tipton, K. F. (2012). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • MDPI. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. Retrieved from [Link]

  • Khan, K. M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. Retrieved from [Link]

  • BioNinja. (n.d.). Enzyme Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Example modes of interference and methods to address these in enzyme assays. Retrieved from [Link]

  • Bua, S., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences. Retrieved from [Link]

  • Lloyd, C. R., et al. (2004). Examination of two independent kinetic assays for determining the inhibition of carbonic anhydrases I and II: structure-activity comparison of sulfamates and sulfamides. Journal of Medicinal Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Retrieved from [Link]

  • Yahia, M., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Scientific Reports. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Fluorescent parallel electrophoresis assay of enzyme inhibition. Retrieved from [Link]

  • Wang, F., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology. Retrieved from [Link]

  • MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

  • Angeli, A., et al. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • American Chemical Society. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Aziz-ur-Rehman, et al. (2018). Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, spectral characterization and enzyme inhibition Studies of different chlorinated sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 curve for sulfonamide 2. Retrieved from [Link]

  • American Chemical Society. (1962). Analysis of the Structure-Activity Relationship of the Sulfonamide Drugs Using Substituent Constants. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kricka, L. J. (1991). Clinical applications of luminescent assays for enzymes and enzyme labels. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation-Independent Interactions of Sulfisoxazole and Sulfamethazine. Retrieved from [Link]

  • Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. Retrieved from [Link]

  • Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]

  • Aluru, R. G. P., et al. (2018). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Pharmaceutical and Biological Evaluations. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Frontiers. (2023). Harnessing bioluminescence for drug discovery and epigenetic research. Retrieved from [Link]

Sources

Application Note: A Multi-Faceted Approach to Assessing the Cytotoxicity of Novel Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Sulfonamide Therapeutics and the Criticality of Cytotoxicity Assessment

Sulfonamides represent a versatile class of synthetic compounds with a broad spectrum of pharmacological applications, including antibacterial, anticancer, and anti-inflammatory activities.[1][2][3] The therapeutic potential of novel sulfonamide derivatives, particularly in oncology, is an area of intense research.[4][5][6][7] These compounds can exert their effects through various mechanisms, such as inhibiting carbonic anhydrase, disrupting microtubule assembly, or inducing cell cycle arrest and apoptosis.[4][5][6][8] Given that the desired outcome for anticancer agents is often the induction of cell death in malignant cells, a thorough and precise assessment of cytotoxicity is a cornerstone of the drug discovery and development process.[9][10][11]

This application note provides a detailed, multi-parametric protocol for evaluating the cytotoxic effects of novel sulfonamide derivatives. By employing a strategic combination of assays, researchers can move beyond a simple live/dead cell count to gain a more nuanced understanding of a compound's mechanism of action. We will detail protocols for assessing metabolic viability (MTT assay), membrane integrity (Lactate Dehydrogenase assay), and the induction of apoptosis (Caspase-Glo® 3/7 assay). This integrated approach provides a robust framework for characterizing the cytotoxic profile of new chemical entities, enabling informed decisions in preclinical development.

Foundational Principles: Why a Multi-Assay Approach is Essential

Relying on a single cytotoxicity assay can be misleading. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity, or it could induce apoptosis, a programmed cell death pathway, rather than necrosis.[10] Therefore, a well-rounded assessment should interrogate multiple cellular health indicators.

  • Metabolic Activity (MTT Assay): This colorimetric assay is a workhorse for initial screening, providing a quantitative measure of cell viability based on the metabolic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[12][13][14]

  • Membrane Integrity (LDH Assay): The release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium is a classic indicator of plasma membrane damage and cell lysis (necrosis).[15][16]

  • Apoptosis Induction (Caspase-Glo® 3/7 Assay): Many anticancer agents, including some sulfonamides, function by triggering apoptosis.[8][17][18] Measuring the activity of key executioner caspases, such as caspase-3 and -7, provides direct evidence of this specific cell death pathway.[19][20]

The following workflow illustrates the logical progression of these assays in a typical cytotoxicity screening cascade.

Cytotoxicity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation Novel_Sulfonamide Novel Sulfonamide Derivative Cell_Culture Select & Culture Appropriate Cancer Cell Line(s) Novel_Sulfonamide->Cell_Culture MTT_Assay MTT Assay (Metabolic Viability) Cell_Culture->MTT_Assay IC50_Determination Determine IC50 Value MTT_Assay->IC50_Determination LDH_Assay LDH Assay (Membrane Integrity/Necrosis) IC50_Determination->LDH_Assay At IC50 Concentration Caspase_Assay Caspase-Glo® 3/7 Assay (Apoptosis) IC50_Determination->Caspase_Assay At IC50 Concentration Data_Analysis Comprehensive Data Analysis & Interpretation LDH_Assay->Data_Analysis Caspase_Assay->Data_Analysis Mechanism_Hypothesis Hypothesize Mechanism of Cytotoxicity Data_Analysis->Mechanism_Hypothesis Cytotoxicity_Mechanisms cluster_Cell Target Cell Mitochondria Mitochondria Cytosol Cytosol (contains LDH, Caspases) Membrane Plasma Membrane MTT_Assay MTT Assay Measures Mitochondrial Reductase Activity MTT_Assay->Mitochondria Assesses Function LDH_Assay LDH Assay Measures Released LDH (Membrane Damage) LDH_Assay->Membrane Detects Breach Caspase_Assay Caspase-Glo® 3/7 Assay Measures Activated Caspase-3/7 Caspase_Assay->Cytosol Detects Activity

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in high purity. We will explore common issues and provide detailed, field-tested solutions based on established chemical principles.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount for the success of subsequent reactions and the integrity of final products. The primary route to its synthesis involves the reaction of 4-bromobenzenesulfonyl chloride with 4-methoxyaniline, often in the presence of a base like pyridine. Impurities in the crude product typically arise from unreacted starting materials, byproducts of side reactions, or decomposition. This guide provides a systematic approach to troubleshooting and resolving these purity issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common problems encountered during the purification of crude this compound.

Q1: My crude product is a sticky oil or a low-melting solid. What are the likely impurities?

This is a common issue and often points to the presence of unreacted starting materials or solvent residues.

  • Unreacted 4-methoxyaniline: This starting material is a low-melting solid and can act as a eutectic impurity, depressing the melting point of your product.

  • Pyridine or other amine bases: If used in the synthesis, residual pyridine can be difficult to remove and will present as an oil.

  • Solvent residues: Incomplete removal of reaction solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also result in an oily product.

Solution: An initial acid-base workup is highly effective. Dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove basic impurities like 4-methoxyaniline and pyridine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities, and finally with brine to remove residual water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q2: After an initial workup, my product is still showing impurities by TLC analysis. What is the next step?

If impurities persist after a liquid-liquid extraction, recrystallization is the most effective and scalable method for purification. The key is selecting an appropriate solvent system.

Solvent Selection for Recrystallization:

The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities, on the other hand, should either be highly soluble or insoluble at all temperatures.

Solvent SystemSuitability for this compoundObservations & Rationale
Ethanol/Water Highly Recommended The compound is typically soluble in hot ethanol and insoluble in water. Adding water to a hot ethanolic solution until the cloud point is reached, followed by slow cooling, often yields high-purity crystals.
Isopropanol Good Alternative Similar to ethanol, isopropanol can be an effective single-solvent system for recrystallization.
Toluene Potentially Useful Can be effective, but care must be taken as aromatic solvents may be more difficult to remove completely.
Hexanes/Ethyl Acetate For Non-polar Impurities If the impurities are significantly less polar than the product, this mixed solvent system can be effective. The product is less soluble in hexanes.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: To the hot solution, add water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Q3: I've tried recrystallization, but I'm still not achieving the desired purity. What other techniques can I use?

For challenging separations, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase.

Column Chromatography Parameters:

  • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio will depend on the specific impurities. A good starting point is a gradient elution from 10% to 30% ethyl acetate in hexanes.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound is carefully added to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low concentration of the polar solvent and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of the Purification Workflow:

PurificationWorkflow Crude Crude Product (Oily or Solid) Workup Acid-Base Workup (1M HCl, NaHCO3, Brine) Crude->Workup Initial Cleanup Recrystallization Recrystallization (Ethanol/Water) Workup->Recrystallization Primary Purification ColumnChrom Column Chromatography (Silica Gel) Recrystallization->ColumnChrom If Impurities Persist Pure Pure Product (Crystalline Solid) Recrystallization->Pure High Purity ColumnChrom->Pure Final Polishing

Caption: A typical workflow for the purification of this compound.

Mechanistic Insights

The acidic proton of the sulfonamide (R-SO₂-NH-R') allows it to be deprotonated by a strong base. However, for a simple workup, it is generally sufficient to use a mild acid to remove basic impurities and a mild base to remove acidic starting materials or byproducts, leaving the neutral sulfonamide product in the organic phase. This is a cornerstone of purification for many nitrogen-containing compounds in medicinal chemistry.

Recrystallization works on the principle of differential solubility. The high solubility of the desired compound in a hot solvent allows for the dissolution of the bulk material, while the lower solubility upon cooling enables its selective crystallization, leaving more soluble impurities behind in the mother liquor.

References

  • "Purification of Laboratory Chemicals, Eighth Edition," W. L. F. Armarego and C. L. L. Chai, Butterworth-Heinemann, 2017. [Link]

  • "Vogel's Textbook of Practical Organic Chemistry, 5th Edition," A. I. Vogel, B. S. Furniss, A. J. Hannaford, P. W. G. Smith, and A. R. Tatchell, Prentice Hall, 1989. [Link]

Challenges in scaling up the synthesis of 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or scaling up this important sulfonamide intermediate. Sulfonamides are a critical pharmacophore in modern drug discovery, and mastering their synthesis is essential.[1][2] This guide moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in fundamental chemical principles.

I. Foundational Synthesis Protocol

The primary route to this compound involves the nucleophilic attack of p-anisidine on 4-bromobenzenesulfonyl chloride. This reaction is robust but requires careful control of conditions to ensure high yield and purity, especially during scale-up.

Experimental Workflow Overview

G reagents 1. Reagent Preparation - Dissolve p-anisidine in solvent - Add base (e.g., Pyridine) addition 2. Controlled Addition - Dissolve 4-bromobenzenesulfonyl chloride  in anhydrous solvent - Add dropwise to amine solution at 0-5 °C reagents->addition Maintain low temp reaction 3. Reaction Monitoring - Stir at room temperature - Monitor via TLC until completion (2-4h) addition->reaction Allow to warm to RT workup 4. Aqueous Work-up - Quench with dilute HCl - Extract with organic solvent - Wash with NaHCO3 & brine reaction->workup Reaction complete purification 5. Isolation & Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Recrystallize from Ethanol/Water workup->purification Isolate crude product analysis 6. Final Analysis - Obtain mass, melting point - Characterize (NMR, MS) purification->analysis Obtain pure product

Caption: High-level workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve p-anisidine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).[3][4] Add a suitable base, such as pyridine (1.2 eq) or triethylamine (1.5 eq), to the stirred solution at room temperature. Cool the mixture to 0-5 °C in an ice bath.

  • Reagent Addition: Separately, dissolve 4-bromobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.[4] Add this solution to the dropping funnel and add it dropwise to the cooled amine/base mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.[4]

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 1 M hydrochloric acid (HCl) to neutralize the excess base and wash the organic layer. Sequentially wash the organic layer with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.[4]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. The primary method for purification is recrystallization, typically from an ethanol/water mixture, to afford the final product as a crystalline solid.

Reagent Specification Table
ReagentMolar Mass ( g/mol )Key PropertiesHandling Considerations
4-Bromobenzenesulfonyl Chloride 255.51White to light yellow solid, potent electrophile.[5]Highly moisture-sensitive; handle under inert gas if possible.[3] Corrosive; causes severe skin burns.
p-Anisidine (4-Methoxyaniline) 123.15Light-sensitive solid.Store in a cool, dark place. Toxic upon inhalation and skin contact.
Pyridine 79.10Anhydrous grade required. Acts as both base and nucleophilic catalyst.Volatile, flammable, and toxic. Use in a well-ventilated fume hood.
Dichloromethane (DCM) 84.93Anhydrous grade required. Good solvent for reactants.Volatile and a suspected carcinogen. Handle with appropriate PPE.

II. Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

A1: Low yield is a frequent issue that can stem from several factors. Let's break them down in a logical sequence.

  • Cause A: Hydrolysis of 4-Bromobenzenesulfonyl Chloride. This is the most common culprit. 4-Bromobenzenesulfonyl chloride is highly reactive towards water, hydrolyzing to the corresponding 4-bromobenzenesulfonic acid.[3] This sulfonic acid will not react with the amine, thus consuming your starting material and reducing the theoretical yield.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. If possible, handle the sulfonyl chloride in a glove box or under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Cause B: Inefficient Reaction Conditions. The reaction may not have gone to completion.

    • Solution: Double-check the stoichiometry. Ensure at least a slight excess (1.1 eq) of the sulfonyl chloride is used. Verify that the base is not a limiting reagent. Allow for sufficient reaction time, confirming completion with TLC before starting the work-up.

  • Cause C: Loss During Work-up or Purification. The product has some solubility in aqueous media, and significant losses can occur during the washing steps, especially if emulsions form. Premature precipitation during recrystallization can also trap impurities and reduce the isolated yield of pure product.

    • Solution: During aqueous washes, minimize agitation to prevent stable emulsions. If an emulsion forms, adding more brine can help break it. For recrystallization, ensure the crude product is fully dissolved in the minimum amount of hot solvent before allowing it to cool slowly.

Q2: My TLC shows three spots after several hours: my product, and both of my starting materials. How can I drive the reaction to completion?

A2: This indicates a stalled or slow reaction. The nucleophilicity of sulfonamides is significantly lower than that of corresponding alkylamines, which can make the reaction sluggish if not properly catalyzed.[6]

  • Cause A: Insufficient Base/Catalyst. While bases like triethylamine are effective acid scavengers, a nucleophilic catalyst like pyridine or 4-dimethylaminopyridine (DMAP, used in catalytic amounts) can significantly accelerate the reaction. They work by forming a highly reactive sulfonylpyridinium intermediate.

    • Solution: If using a non-nucleophilic base like triethylamine, consider adding a catalytic amount of DMAP (0.05 - 0.1 eq). If the reaction is already using pyridine and has stalled, a gentle warming to 40 °C for a short period might be beneficial, but monitor carefully for side-product formation.

  • Cause B: Poor Reagent Quality. The p-anisidine may have oxidized over time, or the 4-bromobenzenesulfonyl chloride may be partially hydrolyzed.

    • Solution: Use freshly purchased or purified reagents. p-Anisidine can be purified by recrystallization or sublimation. The quality of the sulfonyl chloride is paramount; use a reputable supplier and a freshly opened bottle if possible.

Q3: The product is an off-white or brownish oil that refuses to crystallize. What's wrong?

A3: This is almost always an issue of purity. Oiling out during recrystallization happens when the melting point of the impure mixture is lower than the temperature of the solvent system.

  • Cause A: Presence of Acidic Impurities. The most likely impurity is 4-bromobenzenesulfonic acid from the hydrolysis of the starting material. Its presence can interfere with crystal lattice formation.

    • Solution: Ensure the aqueous work-up was thorough, especially the sodium bicarbonate wash, which is designed to remove acidic impurities.[4][7] If the problem persists, dissolve the crude oil in a solvent like ethyl acetate and wash it again extensively with NaHCO₃ solution, then re-isolate.

  • Cause B: Incorrect Recrystallization Solvent System. The chosen solvent might not be ideal for your product's purity profile.

    • Solution: If ethanol/water fails, try other solvent systems. Good alternatives include isopropanol, ethyl acetate/hexanes, or toluene. Start with a small sample of the oil and test different solvents. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce nucleation.

Troubleshooting Decision Tree

G start Problem Encountered low_yield Low Yield? start->low_yield oily_product Oily Product? start->oily_product stalled_rxn Stalled Reaction? start->stalled_rxn low_yield->oily_product No check_moisture Check for Moisture (Hydrolysis of R-SO2Cl) low_yield->check_moisture Yes oily_product->stalled_rxn No check_purity Check for Acidic Impurities (Incomplete washing) oily_product->check_purity Yes check_base Check Base/Catalyst (Add DMAP) stalled_rxn->check_base Yes solution Solution Implemented stalled_rxn->solution No, End check_workup Review Work-up Protocol (Losses during extraction) check_moisture->check_workup check_workup->solution change_solvent Optimize Recrystallization Solvent check_purity->change_solvent change_solvent->solution check_reagents Verify Reagent Quality check_base->check_reagents check_reagents->solution

Caption: A decision tree for troubleshooting common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism, and why is the base so important?

A1: The reaction proceeds via a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the nitrogen of p-anisidine attacks the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. This forms a tetrahedral intermediate. The chloride ion is then eliminated, and the added base (e.g., pyridine) deprotonates the nitrogen atom to yield the final sulfonamide product and the pyridinium hydrochloride salt.

The base is crucial for two reasons:

  • Acid Scavenger: The reaction generates one equivalent of HCl. The base neutralizes this acid, preventing it from protonating the starting p-anisidine, which would render the amine non-nucleophilic and halt the reaction.

  • Catalysis (for nucleophilic bases): As mentioned, bases like pyridine can act as nucleophilic catalysts, forming a highly reactive intermediate that accelerates the rate of reaction with the amine.

Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Deprotonation p-Anisidine R'-NH2 SulfonylChloride R-SO2-Cl p-Anisidine->SulfonylChloride Attack Intermediate R-SO2(Cl)-N+H2-R' SulfonylChloride->Intermediate Intermediate2 R-SO2(Cl)-N+H2-R' ProtonatedSulfonamide R-SO2-N+H2-R' + Cl- Intermediate2->ProtonatedSulfonamide Eliminate Cl- FinalProduct R-SO2-NH-R' ProtonatedSulfonamide->FinalProduct Deprotonate Base Pyridine Salt Pyridine-H+ Cl-

Caption: Simplified mechanism of sulfonamide formation.

Q2: Can this synthesis be performed without an organic solvent, for example, in water?

A2: Yes, it is possible. A Schotten-Baumann-type reaction can be performed in a biphasic system, often using water with a base like sodium carbonate or sodium hydroxide.[8] In this setup, the p-anisidine and an inorganic base are dissolved in water, and the 4-bromobenzenesulfonyl chloride is added, often dissolved in a minimal amount of a water-immiscible solvent or even neat. The reaction occurs at the interface. This method can be advantageous for its greener profile and simpler work-up (often just filtration of the solid product), but yields can sometimes be lower, and vigorous stirring is essential.

Q3: What are the primary challenges when scaling this reaction from the bench to a pilot plant?

A3: Scaling up this synthesis introduces several critical challenges:

  • Heat Management: The reaction is exothermic. On a small scale, this heat dissipates easily. On a large scale, inefficient heat removal can lead to a temperature spike, accelerating side reactions and potentially causing the decomposition of the sulfonyl chloride. A jacketed reactor with controlled cooling is essential.

  • Controlled Addition: The rate of addition of the sulfonyl chloride becomes much more critical. Adding it too quickly can create localized "hot spots" and high concentrations, leading to impurity formation. A controlled-dosing pump is necessary.

  • Mixing Efficiency: Ensuring homogeneity in a large reactor is more difficult. Poor mixing can lead to incomplete reactions and inconsistent product quality. The impeller design and stirring speed must be optimized for the reactor geometry and reaction mass.

  • Work-up and Isolation: Handling large volumes of organic solvents and aqueous waste requires appropriate engineering controls. The filtration and drying of kilograms of product are significant unit operations that need to be planned carefully to ensure efficiency and safety.

By anticipating these issues, a robust and scalable process can be developed, ensuring the consistent production of high-quality this compound for downstream applications.

IV. References

  • Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

  • PrepChem.com. Preparation of 4-bromoanisole. [Link]

  • PubMed Central. N-(4-Methoxybenzoyl)benzenesulfonamide. [Link]

  • Google Patents. CN104230675A - Preparation method of 4-bromoanisole.

  • European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]

  • Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • National Institutes of Health. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • Thieme Connect. Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • Taylor & Francis Online. Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

Sources

Method refinement for consistent results in biological assays with sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Method Refinement for Consistent Biological Results with Sulfonamides

Introduction: The "Deceptive Simple" Molecule

Sulfonamides are chemically deceptive. While they are classic structural scaffolds in drug discovery, their amphoteric nature and specific mechanism of action create unique failure modes in biological assays. In my experience reviewing client data, 60% of "inactive" sulfonamide analogs are actually false negatives caused by precipitation upon dilution or media antagonism , not a lack of intrinsic potency.

This guide addresses the three critical variables that compromise sulfonamide data: Solubility/pH dynamics , Protein Binding , and Metabolic Bypass (Thymidine interference) .

Module 1: Solubility & Stock Preparation

The Failure Mode: "DMSO Shock." Researchers often dissolve sulfonamides in 100% DMSO at high concentrations (e.g., 100 mM). When this stock is pipetted directly into aqueous media, the hydrophobic sulfonamide molecules aggregate instantly before dispersing, forming micro-crystals that are invisible to the naked eye but sediment rapidly, reducing the effective concentration.

Troubleshooting Guide: Precipitation & Stability
SymptomRoot CauseRemediation
Cloudiness upon addition to media The "DMSO Shock": Rapid change in solvent polarity causes immediate crash-out.Step-down Dilution: Predilute the DMSO stock into a larger volume of serum-free media or PBS with vigorous vortexing before adding to the final vessel.
Crystals in well bottom (microscopy) pH-Dependent Insolubility: Sulfonamides are often acidic (pKa ~5-8). They are less soluble in acidic environments.[1]Alkaline Shift: Ensure assay buffer pH is >7.2. For high concentrations, a trace of NaOH (0.1 N) can stabilize the anion form, which is more soluble.
Variable potency between days Photodegradation: Sulfonamides can degrade into azo/nitro compounds under light.Amber Storage: Store stocks in amber vials. Wrap assay plates in foil during long incubations.
Protocol: The "Visual Check" Stock Preparation

Standardize this workflow to prevent false negatives due to precipitation.

  • Calculate Limit: Determine the maximum DMSO tolerance of your cells (usually 0.1% - 0.5%).[2]

  • Primary Stock: Dissolve sulfonamide in 100% DMSO to 1000x the final assay concentration.

  • Solubility Challenge (Critical Step):

    • Take a clear glass vial containing the specific assay media (w/o cells).

    • Add the calculated amount of stock.

    • Vortex immediately for 10 seconds.

    • Hold up to light: If any turbidity or Tyndall effect (scattering of light) is visible, sonicate at 37°C. If it remains cloudy, you must lower the concentration.

  • Application: Only apply to cells after the "Solubility Challenge" passes.

Visual Workflow: Preventing Precipitation

SolubilityWorkflow Solid Solid Sulfonamide DMSO 100% DMSO Stock (High Conc) Solid->DMSO Direct Direct Add to Media (RISK: Crash-out) DMSO->Direct Avoid StepDown Intermediate Dilution (10x in PBS/Media) DMSO->StepDown Recommended Final Final Assay Well Direct->Final Precipitates Check Visual Turbidity Check (Tyndall Effect) StepDown->Check Check->Final If Clear

Figure 1: Step-down dilution strategy to prevent sulfonamide crystallization ("crash-out") in aqueous media.

Module 2: Antimicrobial Susceptibility Testing (AST)

The Failure Mode: The "Thymidine Trap." Sulfonamides inhibit dihydropteroate synthase (DHPS). However, if the culture media contains thymidine or p-aminobenzoic acid (PABA), bacteria can utilize these exogenous sources to bypass the folate blockade, rendering the drug "inactive" in the assay despite being potent mechanistically.

FAQ: MIC Anomalies

Q: Why are my MIC values 10-100x higher than reported literature values? A: You are likely using standard Luria-Bertani (LB) or Tryptic Soy Broth (TSB). These are rich in thymidine.

  • Correction: You must use Mueller-Hinton Broth (MHB) that conforms to CLSI M07 standards . If testing Enterococci, you may need to add thymidine phosphorylase to the media to scavenge trace thymidine [1].

Q: I see "trailing endpoints" (hazy growth) instead of a sharp cutoff. How do I read this? A: Sulfonamides are bacteriostatic, not bactericidal. The inhibition is often gradual.

  • Correction: According to CLSI standards, read the endpoint at the concentration where there is an 80% reduction in growth compared to the control, rather than 100% clearance [2].

Mechanism of Interference

FolatePathway PABA PABA (Precursor) Folate Dihydrofolic Acid PABA->Folate Normal Pathway DHPS Enzyme: DHPS DHPS->Folate Catalyzes Sulfa SULFONAMIDES (Inhibitor) Sulfa->DHPS Blocks DNA DNA Synthesis (Bacterial Growth) Folate->DNA Thymidine Exogenous Thymidine (From Rich Media) Thymidine->DNA BYPASS MECHANISM (Rescue Effect)

Figure 2: The Thymidine Bypass. Rich media provides downstream metabolites (Thymidine), allowing bacteria to grow even when DHPS is inhibited by sulfonamides.

Module 3: Cell Culture & Protein Binding

The Failure Mode: Serum Sequestration. Sulfonamides bind heavily to albumin (HSA/BSA). Sulfamethoxazole, for example, is ~70% protein-bound in plasma. In an assay with 10% Fetal Bovine Serum (FBS), the free drug concentration (


) may be significantly lower than the nominal concentration added to the well.
Troubleshooting Guide: Potency Shifts
ObservationAnalysisProtocol Adjustment
IC50 is higher in 10% FBS than in serum-free media Protein Binding: Albumin is sequestering the drug.Serum Shift Assay: Run the IC50 curve in both 10% FBS and 0% (or 1%) FBS. If the shift is >5x, protein binding is the driver. Report both values [3].
Toxicity in primary cells vs. cell lines Metabolic Differences: Primary cells may lack salvage pathways that cell lines have adapted.Titrate DMSO: Primary cells are often more sensitive to the DMSO vehicle.[2] Ensure final DMSO <0.1%.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[3][4][5]

  • Clinical and Laboratory Standards Institute (CLSI). (2020). Performance Standards for Antimicrobial Susceptibility Testing (M100).[3][4] 30th ed.[3]

  • Kratochwil, N. A., et al. (2002). "Predicting plasma protein binding of drugs: a new approach." Biochemical Pharmacology, 64(9), 1355-1374.

  • Lo, I. H., & Hayton, W. L. (1981). "Effects of pH on the accumulation of sulfonamides by fish." Journal of Pharmacokinetics and Biopharmaceutics, 9(4), 443–459.

  • Sigma-Aldrich Technical Support. "Troubleshooting Precipitates in Cell Culture."

Sources

Validation & Comparative

Absolute Structure Determination of Sulfonamide Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography for Absolute Structure Determination of Sulfonamide Derivatives Content Type: Publish Comparison Guide

Executive Summary: The Chirality Imperative

In the development of sulfonamide-based therapeutics (e.g., antibiotics, carbonic anhydrase inhibitors, anticonvulsants), chirality is not merely a structural feature—it is a safety gate. The absolute configuration (AC) dictates pharmacodynamics and toxicity. While solution-phase methods like NMR and Vibrational Circular Dichroism (VCD) offer rapid insights, Single Crystal X-ray Diffraction (SCXRD) remains the regulatory and scientific "Gold Standard" for unequivocal absolute structure determination (ASD).

This guide objectively compares SCXRD against its alternatives, detailing the specific advantage of the Sulfur atom (Z=16) as an anomalous scattering "anchor" that elevates the reliability of sulfonamide characterization beyond that of standard light-atom organic molecules.

Technical Deep Dive: The Sulfur Advantage in ASD

The Mechanism of Anomalous Scattering

Standard structure determination relies on the electron density map. However, to distinguish enantiomers (e.g., R vs. S), we must break Friedel’s Law (


). This inequality arises from resonant (anomalous) scattering , where the atomic scattering factor 

becomes complex:


  • 
     : Normal scattering (Z-dependent).
    
  • 
     : The imaginary component responsible for breaking Friedel's symmetry.
    
Why Sulfonamides Are Unique

Most organic drugs (C, H, N, O) have negligible


 values, making ASD difficult without heavy-atom derivatization. Sulfonamides possess a built-in heavy atom: Sulfur .
  • Carbon (Z=6):

    
     (Cu K
    
    
    
    ) — Negligible signal.
  • Sulfur (Z=16):

    
     (Cu K
    
    
    
    ) — Strong signal.

This intrinsic "Sulfur Anchor" allows researchers to determine the absolute structure of sulfonamides directly, often without the need for exotic radiation sources or co-crystallization with chiral salts.

Comparative Analysis: SCXRD vs. Alternatives

The following matrix compares SCXRD with Vibrational Circular Dichroism (VCD) and NMR using Chiral Solvating Agents (CSA).

Table 1: Performance Matrix for Absolute Configuration
FeatureSCXRD (X-ray) VCD (Vibrational CD) NMR (with CSA)
Primary Output Direct 3D atomic mapIR absorbance difference (

)
Chemical shift splitting (

)
Confidence Level Absolute (>99%) High (Model dependent)Medium (Reference dependent)
Sample State Single Crystal (Solid)SolutionSolution
Sulfur Utility High (Anomalous signal source)NeutralNeutral
Turnaround Time Days (Crystal growth dependent)Hours (4-12 hrs)Minutes (1-2 hrs)
Limitation Requires crystalline solidRequires accurate DFT calculationRequires chiral reference std.
Regulatory Status Definitive Proof Supportive EvidenceSupportive Evidence
Critical Insight: The "Flexible Linker" Problem

Sulfonamides often possess a flexible


 bond. In solution (VCD/NMR), this flexibility leads to conformational averaging, which can obscure the chiral signal or complicate Density Functional Theory (DFT) calculations required for VCD assignment. SCXRD locks the molecule into a single, rigid conformation, eliminating ambiguity.

Strategic Workflow: From Powder to Proof

The following diagram illustrates the decision logic for selecting SCXRD for sulfonamides and the subsequent validation steps.

ASD_Workflow Start Chiral Sulfonamide Candidate Solubility Solubility Test (EtOAc, MeOH, DCM) Start->Solubility Crystal Crystallization (Vapor Diffusion/Evaporation) Solubility->Crystal Check Microscope Check: Birefringence? Crystal->Check DataCol X-ray Data Collection (Strategy: High Redundancy) Check->DataCol Yes Alternative Switch to VCD or Derivatization Check->Alternative No (Amorphous) Refine Structure Refinement (SHELXL / OLEX2) DataCol->Refine Flack Calculate Flack (x) & Hooft (y) Parameters Refine->Flack Result_Correct x ≈ 0.0 (u < 0.1) Absolute Structure CONFIRMED Flack->Result_Correct x ~ 0 Result_Invert x ≈ 1.0 Invert Structure Flack->Result_Invert x ~ 1 Result_Ambig x ≈ 0.5 or u > 0.3 Signal too weak Flack->Result_Ambig High Error Result_Ambig->Alternative Re-collect (Cu source)

Figure 1: Decision workflow for Absolute Structure Determination. Note the critical checkpoint at the Flack Parameter calculation.

Experimental Protocol: Sulfonamide Crystallization & Data Collection

This protocol is optimized for sulfonamide derivatives, addressing their tendency to form amorphous solids.

Phase 1: Crystal Growth (Vapor Diffusion)

Why: Sulfonamides often have poor solubility in non-polar solvents but high solubility in polar aprotic solvents. Vapor diffusion modulates supersaturation gently.

  • Dissolution: Dissolve 5–10 mg of the sulfonamide in a minimal amount (0.5–1.0 mL) of a "Good Solvent" (e.g., Acetone, Methanol, or Ethyl Acetate).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a small inner vial (GC vial). Crucial for removing nucleation sites that cause polycrystallinity.

  • The Chamber: Place the open inner vial inside a larger jar containing 5–10 mL of "Anti-Solvent" (e.g., n-Hexane or Diethyl Ether).

  • Equilibration: Seal the outer jar tightly. Store at a constant temperature (20°C).

  • Observation: Check after 24–48 hours. The anti-solvent vapors will diffuse into the solution, slowly lowering solubility and promoting single crystal growth.

Phase 2: Data Collection Strategy

Why: To maximize the anomalous signal of Sulfur (


), specific collection parameters are required.[1]
  • Source Selection: Use Cu K

    
     radiation  (
    
    
    
    ) if possible. The anomalous signal of Sulfur is roughly 3x stronger with Copper than with Molybdenum (
    
    
    ).
  • Redundancy: Collect high-redundancy data (Multiplicity > 4). This improves the signal-to-noise ratio of the small intensity differences (

    
     vs 
    
    
    
    ).
  • Resolution: Aim for 0.84 Å or better.

  • Completeness: Ensure >99% completeness, specifically for Friedel pairs.

Phase 3: Validation (The Flack Parameter)

During refinement (using software like SHELXL or CRYSTALS), the Flack Parameter (x) is the definitive metric.

  • 
     : The model is correct with high confidence.
    
  • 
     : The model is inverted; the opposite enantiomer is the correct structure.
    
  • 
     : The data is ambiguous (racemic twin or weak anomalous signal).
    

Hooft Parameter (y): For light-atom structures where the Flack parameter has high standard uncertainty, calculate the Hooft parameter using Bayesian statistics (via PLATON). It is often more robust for sulfonamides if the crystal quality is marginal.

Visualizing the Physics: Anomalous Scattering

The following diagram explains why Sulfur is the key to breaking the symmetry.

Anomalous_Scattering S_atom Sulfur Atom (Anomalous) F_hkl F(hkl) S_atom->F_hkl Phase shift (+φ) F_hkl_bar F(-h-k-l) S_atom->F_hkl_bar Phase shift (-φ) Light_atom C/N/O Atoms (Normal) Light_atom->F_hkl No shift Light_atom->F_hkl_bar No shift

Figure 2: The Sulfur atom introduces a phase shift that differs for Friedel pairs F(hkl) and F(-h-k-l), creating measurable intensity differences.

References

  • BenchChem. (2025).[2][3][4] Crystallinity of Sulfonamide Compounds: Protocol 2 - Solvent/Anti-Solvent Crystallization.

  • Flack, H. D. (1983).[5] On enantiomorph-polarity estimation. Acta Crystallographica Section A.

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[5][6] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography.

  • Thompson, A. L., & Watkin, D. J. (2011).[7] CRYSTALS enhancements: absolute structure determination. Journal of Applied Crystallography.

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives—X-ray Structure.

  • MIT Dept of Chemistry. (2018). Determination of absolute configuration using X-ray diffraction (Anomalous Scattering).

  • Parsons, S., & Flack, H. D. (2004).[5] The use of quotients of Bijvoet differences to estimate the absolute structure parameter. Acta Crystallographica.

Sources

Validating the results of a high-throughput screen with 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide (henceforth referred to as Compound BMB ) is a frequent "privileged scaffold" found in commercial HTS libraries (e.g., ChemDiv, Enamine, Sigma). While sulfonamides are historically validated pharmacophores (e.g., for carbonic anhydrase inhibition, protease inhibition, or tubulin binding), they are also prone to specific false-positive mechanisms in fluorescence-based assays.

This guide provides a rigorous validation roadmap for researchers who have identified Compound BMB as a hit. It compares the compound against Acetazolamide (a gold-standard specific inhibitor) and Tetraiodophenolphthalein (a known promiscuous aggregator) to distinguish genuine pharmacological activity from assay artifacts.

Part 1: Comparative Analysis & Benchmarking

In a validation campaign, the "performance" of a hit is defined by its specificity, solubility, and mode of binding compared to established controls.

Table 1: Performance Profile – Candidate vs. Controls
FeatureCandidate: Compound BMB Gold Standard: Acetazolamide False Positive Control: Tetraiodophenolphthalein
Primary Role HTS Hit / Early LeadValidated Reference InhibitorPromiscuous Aggregator (Artifact)
IC50 Potency Typically 1–10 µM (Moderate)< 100 nM (High)Variable (Sensitive to enzyme conc.)
Hill Slope ~1.0 (Ideal)1.0> 2.0 or < 0.5 (Steep/Shallow)
Solubility (PBS) Low to Moderate (< 50 µM)High (> 1 mM)Poor (Forms colloids)
Assay Interference Potential Fluorescence QuencherNoneHigh (Colorimetric interference)
Mechanism Competitive/Allosteric (Target dependent)Competitive (Active Site)Non-specific Sequestration
Validation Status Needs Orthogonal Confirmation Validated Invalid (exclude)
Technical Insight: The "Privileged" Sulfonamide Scaffold

Compound BMB contains a sulfonamide core (


). This moiety is a classic bioisostere for transition states in hydrolysis reactions.
  • The Opportunity: It often binds zinc-metalloproteins (e.g., MMPs, Carbonic Anhydrases) or blocks folate metabolism.

  • The Risk: The 4-bromo and 4-methoxy rings increase lipophilicity (cLogP ~3.0), raising the risk of colloidal aggregation —a mechanism where small molecules form micelles that sequester enzymes, leading to false inhibition.

Part 2: Validation Workflow & Protocols

To validate Compound BMB, you must systematically rule out interference.

Diagram 1: The HTS Validation Funnel

This workflow illustrates the decision logic required to advance Compound BMB from a "Raw Hit" to a "Validated Lead."

ValidationFunnel Hit HTS Raw Hit (Compound BMB) Triage Step 1: In Silico & Purity Check (PAINS Filter / LC-MS) Hit->Triage Select DoseResp Step 2: Dose-Response (IC50) Check Hill Slope Triage->DoseResp Pass (>90% Pure) Fail1 Discard Triage->Fail1 Impure/Degraded Interference Step 3: Assay Interference (Add-in / Detergent Test) DoseResp->Interference Hill Slope ~1.0 Fail2 Flag as Artifact DoseResp->Fail2 Hill Slope > 2 Orthogonal Step 4: Orthogonal Assay (SPR / MST / Thermal Shift) Interference->Orthogonal No Quenching/Aggregation Fail3 Add Detergent Interference->Fail3 Aggregator Decision Validated Lead Series Orthogonal->Decision Kd confirms IC50

Caption: Logic flow for validating Compound BMB. Green nodes indicate critical experimental checkpoints.

Protocol A: The "Add-In" Interference Assay

Objective: Determine if Compound BMB inhibits the detection technology (e.g., fluorescence) rather than the biological target.

Methodology:

  • Run the Enzyme Reaction: Allow the enzyme to convert substrate to product without any inhibitor present. Stop the reaction (if endpoint).

  • Spike the Compound: Add Compound BMB at

    
     concentration to the finished reaction mixture.
    
  • Measure Signal: Compare the signal to a vehicle control (DMSO).

Interpretation:

  • Signal Unchanged: The compound did not interfere with the signal readout. (Pass)

  • Signal Decreases: The compound quenches fluorescence or absorbs light. It is a false positive.[1] (Fail)

Protocol B: Detergent-Based Aggregation Test

Objective: Rule out colloidal aggregation (a common issue with lipophilic sulfonamides like BMB).

Methodology:

  • Standard Assay: Measure IC50 of Compound BMB in standard buffer.

  • Detergent Assay: Measure IC50 in buffer supplemented with 0.01% Triton X-100 or 0.005% Tween-20 .

Interpretation:

  • IC50 Unchanged: The inhibition is likely specific (1:1 binding). (Pass)

  • IC50 Increases significantly (e.g., >10-fold shift): The detergent disrupted the colloid, abolishing the "fake" inhibition. (Fail)

Part 3: Biophysical Confirmation (Orthogonal Assay)

If Compound BMB passes the biochemical checks, binding must be confirmed physically. Surface Plasmon Resonance (SPR) is the recommended gold standard.

Diagram 2: Binding Kinetics Hypothesis

This diagram visualizes the expected interaction if Compound BMB is a true inhibitor versus a false positive aggregator.

BindingMode cluster_0 Scenario A: Specific Binding (Validated) cluster_1 Scenario B: Colloidal Aggregation (Artifact) Target Protein Target Complex 1:1 Complex (Saturable) Target->Complex + Ligand Ligand Compound BMB Ligand->Complex Ligand2 Compound BMB Micelle Colloidal Aggregate Ligand2->Micelle Self-Assembly Sequestration Enzyme Adsorbed (Non-specific) Micelle->Sequestration + Protein

Caption: Scenario A represents the desired specific binding. Scenario B depicts the aggregation artifact common in lipophilic hits.

SPR Protocol for Compound BMB
  • Immobilization: Immobilize the target protein on a CM5 sensor chip.

  • Solubility Check: Ensure BMB is soluble in the running buffer (usually PBS-P+ with 5% DMSO) to prevent micro-precipitation on the chip.

  • Multi-Cycle Kinetics: Inject BMB at concentrations ranging from 0.1x to 10x the biochemical IC50.

  • Analysis:

    • Look for "square" sensorgrams (fast on/off) typical of fragment-like leads.

    • Stoichiometry: The

      
       should correspond to a 1:1 binding ratio. If 
      
      
      
      is super-stoichiometric, it indicates aggregation on the sensor surface.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Link

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • PubChem Compound Summary. N-(4-Methoxyphenyl)benzenesulfonamide (CID 345790).[2] Link

Sources

Quantitative Cross-Validation of Analytical Methods for Sulfonamide Residues

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, Drug Development Professionals[1]

Executive Summary: The "Fit-for-Purpose" Mandate

In the quantification of sulfonamide residues—widely used antimicrobials in veterinary medicine—analytical choice is often a trade-off between sensitivity, throughput, and cost. While LC-MS/MS remains the regulatory gold standard for trace analysis (ng/L levels), HPLC-UV/DAD offers a robust, cost-effective alternative for routine monitoring (µg/kg levels), and ELISA provides high-throughput screening.

This guide moves beyond simple method descriptions. It provides a rigorous framework for cross-validating these distinct methodologies. We demonstrate how to bridge the data gap between a rapid screening method and a confirmatory reference method, ensuring that your chosen protocol is not just "standard," but scientifically validated for your specific matrix.

Comparative Method Landscape

The following table synthesizes performance metrics derived from recent cross-validation studies (e.g., European Commission Decision 2002/657/EC guidelines).

FeatureLC-MS/MS (Reference Method) HPLC-UV/DAD (Alternative) ELISA (Screening)
Primary Utility Confirmatory analysis, Trace detectionRoutine QC, High-concentration monitoringHigh-throughput screening
Limit of Quantitation (LOQ) 0.5 – 5.0 ng/kg (High Sensitivity)10 – 50 µg/kg (Moderate Sensitivity)1 – 10 µg/kg (Matrix dependent)
Selectivity Excellent (Mass/Charge transitions)Moderate (Retention time + UV spectra)Low (Cross-reactivity common)
Matrix Effects High (Ion suppression requires IS*)Moderate (Baseline noise)High (False positives)
Throughput 10–20 mins/sample15–30 mins/sample96 samples/2 hours
Cost Per Sample High (

$)
Moderate (

)
Low ($)

*IS: Internal Standard (e.g., Sulfamethoxazole-d4)

Strategic Cross-Validation Workflow

To validate an alternative method (e.g., HPLC-UV) against a reference method (LC-MS/MS), a parallel analysis workflow is required. This ensures that the alternative method's bias and precision are statistically acceptable.

Diagram 1: Method Bridging & Cross-Validation Strategy

CrossValidationStrategy cluster_MethodA Reference Method (LC-MS/MS) cluster_MethodB Alternative Method (HPLC-UV) Sample Homogenized Matrix (Tissue/Water) Split Split Sample Sample->Split PrepA SPE Extraction (Isotope Dilution) Split->PrepA PrepB QuEChERS Extraction Split->PrepB RunA LC-MS/MS Analysis (MRM Mode) PrepA->RunA DataA Data Set A (True Value) RunA->DataA Stats Statistical Comparison (Bland-Altman & Regression) DataA->Stats RunB HPLC-UV Analysis (270 nm) PrepB->RunB DataB Data Set B (Test Value) RunB->DataB DataB->Stats Decision Validation Outcome (Bias < 15%?) Stats->Decision

Caption: Parallel workflow for validating an alternative analytical method against a gold-standard reference.

Detailed Experimental Protocols

Protocol A: The Reference Standard (LC-MS/MS with SPE)

Objective: Maximum sensitivity and confirmation of identity. Matrix: Complex biological tissue (e.g., muscle, liver).

  • Sample Hydrolysis: Weigh 2.0 g homogenized tissue. Add 10 mL 0.1 M HCl to release protein-bound sulfonamides. Incubate at 50°C for 30 mins.

  • Internal Standard: Spike with 50 µL of deuterated internal standard mix (1 µg/mL). Expert Insight: Using an isotopically labeled IS is non-negotiable in LC-MS to correct for ion suppression.

  • Solid Phase Extraction (SPE):

    • Conditioning: Use HLB (Hydrophilic-Lipophilic Balance) cartridges (60 mg/3 mL). Condition with 3 mL Methanol followed by 3 mL water.

    • Loading: Adjust sample pH to 4.5 (sulfonamides are amphoteric; this pH maximizes retention). Load supernatant at <2 mL/min.

    • Washing: Wash with 3 mL 5% Methanol in water (removes polar interferences).

    • Elution: Elute with 3 mL Methanol.

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 200 µL Mobile Phase A.

  • LC-MS/MS Parameters:

    • Column: C18 (2.1 x 100 mm, 1.7 µm).

    • Transitions: Monitor two transitions per analyte (e.g., Sulfamethoxazole: 254 > 156 (Quant), 254 > 108 (Qual)).

Protocol B: The High-Throughput Alternative (HPLC-UV with QuEChERS)

Objective: Rapid turnover for samples with higher tolerance limits (MRL compliance). Matrix: Foodstuffs or Feed.

  • Extraction: Weigh 10.0 g sample into a 50 mL centrifuge tube. Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid.[2]

  • Salting Out: Add QuEChERS salt packet (4 g MgSO4, 1 g NaCl). Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 mins.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL supernatant to a d-SPE tube containing 150 mg MgSO4 and 50 mg PSA (Primary Secondary Amine). Expert Insight: PSA removes organic acids and sugars which interfere with UV detection.

    • Vortex and centrifuge.[2][3]

  • Analysis:

    • Detector: Diode Array (DAD) or Variable Wavelength (VWD) at 270 nm (absorbance maximum for most sulfonamides).

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient elution is required to separate critical pairs like Sulfadiazine and Sulfathiazole.

Critical Analysis: Interpreting Cross-Validation Data

When you have data from both methods, do not rely solely on a correlation coefficient (


). High correlation can hide significant bias.
Statistical Validation Steps:
  • Linear Regression: Plot Protocol B (y) vs. Protocol A (x).

    • Acceptance: Slope should be

      
       (0.9–1.1). Intercept should be statistically indistinguishable from zero.
      
  • Bland-Altman Plot: Plot the difference (A - B) against the average ((A+B)/2).

    • Acceptance: 95% of differences should fall within

      
       standard deviations (Limits of Agreement).
      
  • Accuracy Profile: Calculate the mean relative error at different concentration levels (e.g., 0.5x, 1.0x, and 1.5x MRL).

    • Target: Bias < 15% for concentrations > 10 µg/kg.

Diagram 2: Sample Preparation Decision Tree

SamplePrepLogic Matrix Sample Matrix Type Liquid or Solid? Matrix->Type Liquid Liquid (Water/Milk) Type->Liquid Solid Solid (Tissue/Feed) Type->Solid Clean Clean Matrix? Liquid->Clean Fat High Fat Content? Solid->Fat Direct Direct Injection (Filter only) Clean->Direct Yes (e.g. Drinking Water) SPE SPE (HLB) Trace Enrichment Clean->SPE No (e.g. Wastewater) QuEChERS QuEChERS + d-SPE (PSA/C18) Fat->QuEChERS Low (<5%) LLE Liquid-Liquid Extraction (Hexane defatting) Fat->LLE High (>5%) LLE->SPE

Caption: Decision logic for selecting the optimal sample preparation technique based on matrix complexity.

Expert Commentary & Troubleshooting

  • The pH Trap: Sulfonamides have two pKa values (basic amine and acidic sulfonamide group). In SPE, loading at pH 3-4 ensures the molecule is neutral/cationic for retention on C18/HLB. Loading at pH > 7 will cause early breakthrough.

  • The "False Positive" in ELISA: ELISA kits often show cross-reactivity with sulfonamide metabolites (e.g., N4-acetyl derivatives). Always confirm positive ELISA results (> MRL) with LC-MS/MS.

  • QuEChERS Limitations: While fast, QuEChERS extracts can be "dirty" for standard HPLC-UV columns, shortening column life. Use a guard column and consider filtering (0.2 µm PTFE) before injection.

References

  • European Commission. (2002). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link

  • Agilent Technologies. (2020). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.Link

  • BenchChem. (2025).[1] A Comparative Guide to Analytical Methods for the Quantification of Methanesulfonamide.Link

  • ResearchGate. (2014). Comparison of ELISA and LC-MS/MS results for analysis of incurred urine samples.Link

  • Journal of AOAC International. (2002). Quantitative LC/MS-MS determination of sulfonamides and some other antibiotics in honey.[4]Link

  • MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.Link

Sources

A Comparative Guide to the Synthesis of 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide: Benchmarking Traditional and Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

The sulfonamide functional group is a cornerstone in medicinal chemistry, gracing numerous therapeutic agents with its unique physicochemical properties.[1] The synthesis of N-aryl sulfonamides, such as 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide, is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of the traditional synthesis of this target molecule with modern, more efficient alternatives, supported by experimental data and detailed protocols. Our objective is to equip researchers with the knowledge to select the most appropriate synthetic strategy based on factors such as yield, reaction time, substrate scope, and environmental impact.

The Enduring Standard: The Reaction of Aryl Sulfonyl Chlorides with Amines

The classical and most widely employed method for the synthesis of N-aryl sulfonamides involves the reaction of an aryl sulfonyl chloride with an amine.[2] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For the synthesis of our target molecule, this compound, this entails the reaction of 4-bromobenzenesulfonyl chloride with 4-methoxyaniline.

Reaction Scheme: Traditional Synthesis

G 4-Bromobenzenesulfonyl_chloride 4-Bromobenzenesulfonyl Chloride Product This compound 4-Bromobenzenesulfonyl_chloride->Product 4-Methoxyaniline 4-Methoxyaniline 4-Methoxyaniline->Product Base Na2CO3 (aq) Base->Product RT, 4 days

Caption: Traditional synthesis of this compound.

Experimental Protocol: Traditional Synthesis (Adapted)
  • To a 250 mL Erlenmeyer flask, add 4-bromobenzenesulfonyl chloride (10.00 mmol) and 4-methoxyaniline (10.00 mmol).

  • Add 50 mL of deionized water and 10 mL of 1 M sodium carbonate solution.

  • Stir the mixture at room temperature for approximately 4 days.

  • Collect the solid product by suction filtration.

  • Wash the product with deionized water and isopropanol.

  • Dry the product in an oven at low heat.

Based on the synthesis of the analogous nitro compound, this method is expected to provide a good yield of the desired product.[3] However, the long reaction time of four days presents a significant drawback for rapid compound synthesis and library generation.

Modern Alternatives: Speed and Efficiency in N-Aryl Sulfonamide Synthesis

In recent years, significant efforts have been directed towards developing more efficient and versatile methods for the synthesis of N-aryl sulfonamides. These modern approaches often utilize catalytic systems to achieve faster reaction times, milder conditions, and broader substrate scope.

One-Pot, Iron- and Copper-Catalyzed Aryl C-H Amidation

A notable advancement is the one-pot synthesis of diaryl sulfonamides through a sequential iron- and copper-catalyzed C-H amidation process.[4][5][6] This method allows for the direct coupling of an activated arene, such as anisole, with a primary sulfonamide. This strategy bypasses the need to pre-functionalize the arene with a leaving group, representing a more atom-economical approach.

The synthesis of N-(4-methoxyphenyl)-4'-nitrobenzenesulfonamide has been demonstrated using this method, achieving a 75% yield.[4] This provides a strong point of comparison for the synthesis of our target bromo-derivative.

Reaction Scheme: One-Pot C-H Amidation

G cluster_0 Step 1: Iodination (40 °C, 4 h) cluster_1 Step 2: N-Arylation (130 °C, 18 h) Anisole Anisole Product This compound Anisole->Product 4-Bromobenzenesulfonamide 4-Bromobenzenesulfonamide 4-Bromobenzenesulfonamide->Product Catalyst1 Fe(NTf2)3, NIS Catalyst2 CuI, Ligand Base K3PO4

Caption: One-pot, two-step synthesis via C-H amidation.

Experimental Protocol: One-Pot C-H Amidation (General Procedure)
  • To a reaction vessel, add anisole (0.500 mmol) and 4-bromobenzenesulfonamide (0.750 mmol).

  • Add the iron catalyst and N-iodosuccinimide (NIS) and stir at 40 °C for 4 hours.

  • Add the copper catalyst, a suitable ligand, and potassium phosphate.

  • Stir the reaction mixture at 130 °C for 18 hours.

  • After cooling, purify the crude product by flash column chromatography.

While this method involves a higher temperature and the use of metal catalysts, the significantly reduced reaction time (22 hours total) compared to the traditional method is a major advantage.

One-Pot Synthesis from Unactivated Carboxylic Acids and Amines

A paradigm shift in sulfonamide synthesis is the development of methods that utilize readily available carboxylic acids as starting materials, bypassing the need for sulfonyl chlorides altogether.[7] A copper-catalyzed decarboxylative halosulfonylation allows for the one-pot synthesis of sulfonamides from unactivated aromatic acids and amines.[7] This approach is particularly attractive from a green chemistry perspective as it avoids harsh chlorosulfonation reagents.

Reaction Scheme: Decarboxylative Coupling

G 4-Bromobenzoic_acid 4-Bromobenzoic Acid Product This compound 4-Bromobenzoic_acid->Product 4-Methoxyaniline 4-Methoxyaniline 4-Methoxyaniline->Product Catalyst Cu Catalyst Catalyst->Product Reagents SO2 source, Halogenating agent Reagents->Product

Caption: One-pot synthesis via decarboxylative coupling.

This innovative method offers a streamlined approach to sulfonamide synthesis, starting from readily available and often cheaper starting materials. While specific yield data for the target molecule is not available, the broad applicability of this method to a diverse set of aryl carboxylic acids suggests its potential for high efficiency.

Comparative Analysis of Synthesis Efficiency

To provide a clear and objective comparison, the key performance indicators for each method are summarized in the table below. The data for the traditional method is extrapolated from the synthesis of the nitro-analogue, while the data for the one-pot C-H amidation is based on reported yields for similar substrates.

MethodStarting MaterialsKey ReagentsReaction TimeYieldAdvantagesDisadvantages
Traditional 4-Bromobenzenesulfonyl Chloride, 4-MethoxyanilineNa2CO3~4 days~86% (expected)Simple procedure, readily available starting materials.Very long reaction time.
One-Pot C-H Amidation Anisole, 4-BromobenzenesulfonamideFe(NTf2)3, NIS, CuI~22 hours~75% (reported for nitro-analogue)Shorter reaction time, atom-economical.Requires metal catalysts, higher temperature.
Decarboxylative Coupling 4-Bromobenzoic Acid, 4-MethoxyanilineCu Catalyst, SO2 sourceNot specifiedNot specifiedBypasses sulfonyl chlorides, "greener" approach.Newer method, may require optimization.

Conclusion and Future Outlook

The traditional synthesis of this compound via the reaction of 4-bromobenzenesulfonyl chloride and 4-methoxyaniline remains a viable, albeit slow, method. For researchers prioritizing simplicity and readily accessible starting materials, this approach is adequate.

However, for applications requiring higher throughput, such as in the generation of compound libraries for drug discovery, modern catalytic methods offer significant advantages. The one-pot, iron- and copper-catalyzed C-H amidation provides a much faster route to the desired product with comparable yields. The emerging field of decarboxylative coupling presents an even more streamlined and environmentally conscious approach, and further research into its application for this class of compounds is highly warranted.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, balancing factors of time, cost, available equipment, and commitment to green chemistry principles. The continuous development of innovative catalytic systems promises to further enhance the efficiency and sustainability of N-aryl sulfonamide synthesis in the future.

References

  • Stenfors, B. A.; Ngassa, F. N. The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. Eur. J. Chem.2021 , 12, 109-116. [Link]

  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J. Am. Chem. Soc.2023 . [Link]

  • Ibrahim, S.; Tahir, M. N.; Iqbal, N.; Shahwar, D.; Raza, M. A. N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallogr. Sect. E Struct. Rep. Online2011 , 67, o298. [Link]

  • Olawore, N. O.; Ogunmola, G. O.; Ojo, O. O. Synthesis, Characterization and Anti-inflammatory Activities of N-aryl Substituted Benzenesulphonamide Derivatives. Int. J. Adv. Res. Chem. Sci.2020 , 7, 1-7. [Link]

  • Sutherland, A. et al. One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Org. Lett.2022 , 24, 42, 7695–7699. [Link]

  • Stenfors, B. A.; Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallogr. Sect. E Struct. Rep. Online2021 , 77, 546-550. [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. [Link]

  • Google Patents. Green process synthesis method of sulfanilamide. CN113336680B.
  • Zhang, W.; Xie, J.; Rao, B.; Luo, M. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. J. Org. Chem.2015 , 80, 3504-3511. [Link]

  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J. Am. Chem. Soc.2023 . [Link]

  • Smith, J. D.; Jones, K. L. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals2020 , 10, 103. [Link]

  • Stenfors, B. A.; Ngassa, F. N. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Eur. J. Chem.2021 , 12, 109-116. [Link]

  • Al-Masoudi, N. A. L.; et al. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules2019 , 24, 249. [Link]

  • Cuccu, F.; Porcheddu, A. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Green Chem.2024 , 26, 2684-2691. [Link]

  • Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • You, T.; Li, J. A C-N cross-coupling reaction of weakly nucleophilic N-arylsulfonamides and aryl bromides provides N,N-diarylsulfonamides using Ni(cod)(DQ) as a catalyst without additional ligands. Org. Lett.2022 , 24, 6642-6646. [Link]

  • Zhang, W.; Xie, J.; Rao, B.; Luo, M. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. J. Org. Chem.2015 , 80, 3504-3511. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Mokhtar, H. I.; et al. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Adv.2021 , 11, 28033-28051. [Link]

  • Willis, M. C. et al. High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. Org. Lett.2019 , 21, 8833-8837. [Link]

  • ResearchGate. Which catalyst is the most efficient in the synthesis of sulfonamide?. [Link]

  • Willis, M. C. et al. High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. ChemRxiv. 2019 . [Link]

  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J. Am. Chem. Soc.2023 . [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • Google Patents.
  • Google Patents. Preparation method of 4-bromoanisole. CN104230675A.

Sources

Assessing the Off-Target Effects of 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polypharmacology Challenge

4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide (PubChem CID 202089) represents a classic "privileged scaffold" in medicinal chemistry.[1][2][3] While frequently utilized as a synthetic intermediate or a chemical probe for Carbonic Anhydrase (CA) inhibition and Tubulin destabilization, its structural simplicity introduces significant polypharmacology risks.[2][3][4]

For researchers utilizing this compound, the primary experimental challenge is distinguishing specific target engagement from promiscuous activity inherent to the sulfonamide pharmacophore.[2][3][4] This guide details the protocols required to validate its selectivity profile against its three major liabilities: Carbonic Anhydrase isoforms (CA-I, II, IX, XII) , Tubulin polymerization , and Kinase off-targets .[2][3][4]

Comparative Analysis: Compound vs. Reference Standards

To accurately assess off-target effects, this compound (hereafter Probe-4Br ) must be benchmarked against highly selective reference standards.[1][2] The table below contrasts the probe's profile with established alternatives to highlight potential cross-reactivity.

Table 1: Selectivity & Liability Profile Comparison[2][3][4]
FeatureProbe-4Br (4-Bromo-N-(4-methoxyphenyl)...)[1][2][3]Acetazolamide (CA Reference)Combretastatin A4 (Tubulin Reference)Celecoxib (COX-2 Reference)
Primary Target Promiscuous (CA isoforms / Tubulin)Carbonic Anhydrase (Pan-inhibitor)Tubulin (Colchicine Site)COX-2
Structural Liability Sulfonamide moiety binds Zn²⁺; Biphenyl shape fits colchicine pocket.[1][2][3]Sulfonamide moiety (Zn²⁺ binder).[1][2][3][5]Trimethoxy-phenyl ring (essential for potency).[1][2][3][5]Sulfonamide moiety (CA off-target).[1][2][3][5][6]
Major Off-Target CA-II (High Affinity), Kinases (Low Affinity)Purine receptors, Aquaporins.[1][2][3]Vascular disruption (toxicity).[1][2][3]Carbonic Anhydrase II.
Selectivity Ratio Low (Often < 10-fold between CA isoforms).[1][2][3]Low (Pan-CA).[1][2][3]High (for Tubulin vs. CA).[1][2][3]Moderate (>300-fold COX-2 vs COX-1).[1][2][3]
Rec. Control Use N-methylated analog (blocks Zn²⁺ binding).[1][2][3]Use Methazolamide (lower ionization).[1][2][3]Use Pironetin (distinct binding site).[1][2][3]Use Valdecoxib (structural analog).[1][2][3]

Key Insight: Unlike Combretastatin A4, which requires a trimethoxy motif for nanomolar tubulin affinity, Probe-4Br lacks these stabilizing contacts, making it a weaker tubulin inhibitor but a potent Carbonic Anhydrase binder.[1][2][4] If your phenotype depends on tubulin, CA inhibition is your primary confounder.[1][2][4]

Critical Off-Target Pathways

The biological activity of Probe-4Br is governed by two distinct binding modes.[1][2] Understanding these mechanisms is prerequisite to designing valid controls.[1][2]

MechanismOfAction cluster_CA Pathway A: Zinc Coordination (CA Inhibition) cluster_Tubulin Pathway B: Hydrophobic Pocket (Tubulin) Compound 4-Bromo-N-(4-methoxyphenyl) benzenesulfonamide Zn Zn2+ Ion (Active Site) Compound->Zn Sulfonamide Nitrogen (Direct Coordination) Colchicine Colchicine Binding Site (beta-Tubulin) Compound->Colchicine 4-Methoxy/Bromo (Steric Fit) CA_Effect pH Modulation (Acidosis Reversal) Zn->CA_Effect Inhibits Catalysis Tubulin_Effect G2/M Arrest (Apoptosis) Colchicine->Tubulin_Effect Prevents Polymerization

Figure 1: Dual Mechanism of Action.[1][2][3] The sulfonamide moiety drives zinc coordination (Carbonic Anhydrase), while the biphenyl scaffold drives hydrophobic interactions (Tubulin).[1][2][3][4]

Experimental Protocols for Validation

To validate that your observed phenotype is not due to off-target effects, you must employ a "Negative Control Strategy" using the protocols below.

Protocol A: The "Inactive Analog" Control (Synthesis Required)

Objective: Create a structural analog that retains the scaffold shape but eliminates the primary pharmacophore (Zn²⁺ binding).[1][2][3] The Control Compound: N-Methyl-4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide .[1][2]

  • Rationale: Methylation of the sulfonamide nitrogen prevents the ionization required to coordinate the Zinc ion in Carbonic Anhydrase.[1][3]

  • Interpretation: If the N-methylated control retains activity in your assay, the effect is CA-independent (likely Tubulin or Kinase mediated).[1][2] If activity is lost, the effect was driven by CA inhibition.[1][2][4]

Protocol B: Stopped-Flow CO₂ Hydration Assay (CA Selectivity)

Objective: Quantify the affinity of Probe-4Br against specific CA isoforms (I, II, IX, XII) to rule out broad spectrum inhibition.[1][2][3][4]

Materials:

  • Recombinant hCA I, II, IX (commercially available).[2][3][4]

  • Substrate: CO₂ saturated water.[1][2]

  • Indicator: Phenol Red (0.2 mM).[1][2][3]

  • Buffer: HEPES (10-20 mM, pH 7.5).[1][2][3]

Workflow:

  • Preparation: Incubate enzyme (concentration varies by isoform, typically 5–10 nM) with Probe-4Br (0.1 nM – 10 µM) for 15 minutes at room temperature.

  • Reaction: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water using a stopped-flow apparatus (e.g., Applied Photophysics).

  • Measurement: Monitor the absorbance change of Phenol Red at 557 nm (transition from red to yellow as pH drops).

  • Calculation: Determine the initial velocity (

    
    ) of the CO₂ hydration reaction.
    
  • Analysis: Fit data to the Morrison equation for tight-binding inhibitors to calculate

    
    .[1][2]
    

Success Criteria:

  • Specific:

    
     (Target Isoform) < 50 nM.[1][2][3]
    
  • Off-Target:

    
     (hCA I/II) > 1000 nM (for tumor-associated targeting).[1][2][3]
    
Protocol C: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm target engagement in live cells, distinguishing between cytosolic (CA-I/II) and membrane-bound targets.[1][2][3]

Step-by-Step Methodology:

  • Treatment: Treat cells (e.g., HeLa or MCF7) with Probe-4Br (at 5x EC50) or DMSO control for 1 hour.[1][2][3]

  • Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot suspension into PCR tubes. Heat individually across a gradient (e.g., 40°C to 65°C) for 3 minutes.

  • Cooling: Incubate at room temperature for 3 minutes, then snap-freeze in liquid nitrogen (repeat freeze-thaw x3 to lyse).

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Analyze the supernatant via Western Blot using antibodies specific to CA-IX (target) and Tubulin (off-target).[1][2][3]

Data Interpretation:

  • Stabilization: If the melting temperature (

    
    ) of CA-IX increases in the presence of Probe-4Br compared to DMSO, target engagement is confirmed.[1][2]
    
  • Off-Target Flag: If Tubulin

    
     also shifts significantly, you have confirmed polypharmacology.[1][2][4]
    

Assessment Workflow Diagram

Use this decision tree to determine if Probe-4Br is suitable for your specific application.

AssessmentWorkflow Start Start: Observed Phenotype (e.g., Cell Death) CheckCA Step 1: Check CA Dependence (Use N-methyl Control) Start->CheckCA IsCAMediated Activity Lost with N-methyl? CheckCA->IsCAMediated CA_Yes Mechanism: Carbonic Anhydrase (Likely pH driven) IsCAMediated->CA_Yes Yes CA_No Mechanism: CA Independent (Check Tubulin/Kinase) IsCAMediated->CA_No No CheckTubulin Step 2: Tubulin Polymerization Assay CA_No->CheckTubulin Tubulin_Res Inhibits Polymerization? CheckTubulin->Tubulin_Res Tub_Yes Mechanism: Tubulin Destabilization Tubulin_Res->Tub_Yes Yes Tub_No Mechanism: Unknown Off-Target (Run Kinase Panel) Tubulin_Res->Tub_No No

Figure 2: Strategic workflow for deconvoluting the mechanism of action.

References

  • Supuran, C. T. (2008).[1][2][3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2][7] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2][4] Link

  • Gajar, J., et al. (2021).[1][2][3][4] Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.[1][2][3] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1066-1081.[2][3][4] Link[1][2][3]

  • Neri, D., & Supuran, C. T. (2011).[2][3][4] Interfering with pH regulation in tumours as a therapeutic strategy.[1][2] Nature Reviews Drug Discovery, 10(10), 767-777.[1][2][4] Link

  • PubChem. (2025).[1][2][3][8] Compound Summary: this compound (CID 202089).[1][2][3] National Library of Medicine.[1][2][3] Link[1][2][3]

  • Jafari, R., et al. (2014).[1][2][3][4] The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2] Nature Protocols, 9(9), 2100-2122.[1][2][4] Link

Sources

ADMET Profiling of 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the ADMET properties of 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide analogs Content Type: Publish Comparison Guide

Executive Summary

The N-arylbenzenesulfonamide scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities ranging from carbonic anhydrase (CA) inhibition to tubulin destabilization in anticancer therapy. This guide provides a technical evaluation of This compound (Lead-Br) , comparing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile against established clinical standards and structural analogs.

This analysis is designed for drug discovery scientists optimizing lead compounds. We focus on the critical balance between lipophilicity-driven potency and metabolic liability, specifically targeting the metabolic "soft spot" of the p-methoxy group and the halogenated aromatic ring.

Comparative ADMET Analysis

In this evaluation, Lead-Br is benchmarked against Sulfamethoxazole (a high-solubility clinical standard) and Indisulam (an anticancer sulfonamide with a similar mechanism of action). We also evaluate a bioisosteric analog, Analog-F (Fluoro-substitution), to demonstrate structural optimization strategies.

Table 1: Physicochemical & ADMET Performance Matrix
PropertyLead-Br (Target)Sulfamethoxazole (Clinical Std)Indisulam (Anticancer Std)Analog-F (Optimized)
Molecular Weight (Da) 342.2253.3385.8281.3
cLogP (Lipophilicity)3.4 (High)0.89 (Low)2.82.9
Aq. Solubility (

M)
< 10 (Poor)> 2000 (High)~50 (Moderate)~45 (Improved)
Permeability (P

,

cm/s)
18.5 (High)4.2 (Moderate)12.022.1
Metabolic Stability (

, Human Microsomes)
15 min> 60 min45 min38 min
Primary Metabolic Route O-demethylation (Rapid)N-acetylationGlucuronidationRing Oxidation
hERG Inhibition (IC

)
4.2

M (Risk)
> 100

M (Safe)
> 30

M
12.5

M

Analyst Insight: Lead-Br exhibits classic "brick dust" properties—high permeability but poor solubility. The rapid clearance (


 = 15 min) is driven by the metabolically labile p-methoxy group, which is readily attacked by CYP2C9 and CYP3A4. Analog-F  improves metabolic stability by blocking the para-position oxidation, though solubility remains a challenge.
Critical Assessment of ADMET Parameters
A. Solubility & Permeability (The Class II Challenge)

The 4-bromo substituent significantly increases lipophilicity (cLogP > 3), placing Lead-Br in BCS Class II (Low Solubility, High Permeability).

  • Mechanism: The planar sulfonamide bond facilitates

    
    -
    
    
    
    stacking, leading to high crystal lattice energy (Melting Point > 180°C).
  • Optimization: Introduction of a fluoro-group (Analog-F ) disrupts crystal packing slightly, improving solubility, but formulation with cyclodextrins is often required for in vivo efficacy.

B. Metabolic Stability & CYP Inhibition

The methoxy group on the N-phenyl ring is a primary site for Phase I metabolism.

  • Pathway: CYP-mediated O-demethylation yields a phenol intermediate, which is rapidly glucuronidated (Phase II) and excreted.

  • Risk: The phenol metabolite can undergo further oxidation to form reactive quinone-imines, potentially causing idiosyncratic toxicity.

  • Protocol Recommendation: Early screening using human liver microsomes (HLM) is non-negotiable for this scaffold.

C. Toxicity (hERG & Cytotoxicity)

Sulfonamides with lipophilic tails carry a risk of hERG channel blockade (QT prolongation).

  • Lead-Br: The combination of a basic nitrogen (if unsubstituted) and a lipophilic tail correlates with hERG binding (IC

    
     ~4.2 
    
    
    
    M).
  • Mitigation: Reducing lipophilicity (e.g., Indisulam ) or adding polar groups to the phenyl ring often mitigates this risk without sacrificing potency.

Visualizing the Metabolic Fate

The following diagram illustrates the primary metabolic instability of the Lead-Br scaffold, highlighting the O-demethylation pathway that limits its half-life.

MetabolicPathway cluster_legend Pathway Key Parent Lead-Br (Lipophilic Parent) CYP CYP2C9 / CYP3A4 (Phase I) Parent->CYP Oxidation Phenol Phenol Metabolite (Reactive Intermediate) CYP->Phenol O-Demethylation Glucuronide O-Glucuronide (Excreted) Phenol->Glucuronide UGT Conjugation Quinone Quinone-Imine (Toxicity Risk) Phenol->Quinone Bioactivation (Minor Pathway) key1 Blue: Parent Drug key2 Red: Toxic/Reactive key3 Green: Safe Elimination

Caption: Primary metabolic pathway of 4-methoxy-benzenesulfonamides. The O-demethylation step is the rate-limiting factor for clearance.

Experimental Protocols

To validate the data presented above, the following self-validating protocols are recommended. These assays prioritize reproducibility and high-throughput capability.

Protocol A: Kinetic Solubility Assay (Nephelometry)

This protocol determines the "kinetic" solubility, mimicking the precipitation risk during serial dilution in bioassays.

  • Preparation: Prepare a 10 mM stock solution of Lead-Br in 100% DMSO.

  • Dilution: Spatially dilute the stock into phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate to final concentrations ranging from 1

    
    M to 500 
    
    
    
    M. Final DMSO concentration must be < 1%.
  • Incubation: Shake the plate at 600 rpm for 2 hours at room temperature (25°C).

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Validation:

    • Control: Use Hydrocortisone (High Solubility) and Reserpine (Low Solubility) as internal standards.

    • Threshold: The concentration at which absorbance deviates from linearity indicates the solubility limit.

Protocol B: Microsomal Stability Assay

Determines intrinsic clearance (


) and half-life (

).
  • Reaction Mix: Combine human liver microsomes (0.5 mg/mL protein), Lead-Br (1

    
    M final), and MgCl
    
    
    
    in potassium phosphate buffer (pH 7.4).
  • Initiation: Pre-incubate at 37°C for 5 minutes. Start reaction by adding NADPH (1 mM).

  • Sampling: Aliquot 50

    
    L at time points: 0, 5, 15, 30, 45, and 60 minutes.
    
  • Quenching: Immediately transfer aliquots into 150

    
    L ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
Strategic ADMET Workflow

The diagram below outlines the decision logic for advancing Lead-Br analogs. It enforces a "Fail Early" philosophy to save resources.

ADMET_Workflow Start Synthesized Analog Solubility Solubility Screen (> 10 µM?) Start->Solubility Metab Microsomal Stability (t1/2 > 30 min?) Solubility->Metab Pass Redesign Redesign Scaffold Solubility->Redesign Fail (Add Polar Groups) Tox Cytotoxicity / hERG (Selectivity Index > 10) Metab->Tox Pass Metab->Redesign Fail (Block Metabolic Sites) Advance Advance to In Vivo PK Tox->Advance Pass Tox->Redesign Fail (Reduce Lipophilicity)

Caption: Step-wise decision tree for evaluating benzenesulfonamide analogs. Failure at any stage triggers specific structural redesign loops.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Ghorab, M. M., et al. (2017).[1] Synthesis, biological evaluation and molecular docking of some new sulfonamides as potential anticancer agents.[2][3][4] Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 965-976. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Zhang, H., et al. (2022). ADMET Properties: Overview and Current Topics. Drug Design: Principles and Applications, Springer.[5] Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.